molecular formula C15H13N5O5 B12426617 HG122

HG122

Cat. No.: B12426617
M. Wt: 343.29 g/mol
InChI Key: KIZBIVUBRVKWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HG122 is a useful research compound. Its molecular formula is C15H13N5O5 and its molecular weight is 343.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N5O5

Molecular Weight

343.29 g/mol

IUPAC Name

[2-[[2-(4-methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate

InChI

InChI=1S/C15H13N5O5/c1-24-12-5-3-11(4-6-12)19-17-13-7-2-10(8-14(13)18-19)16-15(21)9-25-20(22)23/h2-8H,9H2,1H3,(H,16,21)

InChI Key

KIZBIVUBRVKWJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CO[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Emergence of HG122: A Novel Androgen Receptor Degrader for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of HG122

Introduction

Prostate cancer remains a significant global health challenge, with many cases progressing to castration-resistant prostate cancer (CRPC), a lethal form of the disease. The androgen receptor (AR) is a key driver in the progression of CRPC, making it a critical therapeutic target. This whitepaper provides a comprehensive overview of the novel small molecule compound, this compound, which has demonstrated significant potential in overcoming resistance to current CRPC therapies. This compound effectively suppresses CRPC cell proliferation and metastasis by promoting the degradation of the AR protein. This document details the discovery, synthesis, and biological activity of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

This compound was identified from a library of synthesized small molecules through a screening process designed to find potent inhibitors of AR transcriptional activity.[1] The screening utilized an MMTV-luciferase reporter system, which contains AR-binding elements, to assess the ability of compounds to block AR-driven gene expression.[1] this compound emerged as a promising candidate due to its potent reduction of AR transcriptional activities.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from para-anisidine. The detailed experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound [1]

  • Diazotization: Para-anisidine (compound 1, 10 mmol) is suspended in a 1% HCl aqueous solution (50 mL) and stirred continuously in an ice bath.

  • A cooled aqueous solution of sodium nitrite (NaNO2, 1.1 eq, 11 mmol) in 10 mL of water is added dropwise to the para-anisidine solution.

  • The mixture is stirred for an additional hour to ensure the complete conversion of the amino group of anisidine to a diazonium salt (compound 2).

  • Subsequent, undisclosed steps in the synthesis follow this initial diazotization to yield the final this compound compound.

Biological Activity and Efficacy

This compound has demonstrated potent and selective activity against AR-positive prostate cancer cells both in vitro and in vivo.

In Vitro Activity

This compound exhibits a dose-dependent inhibition of prostate cancer cell growth, with significantly higher potency in AR-positive cell lines.[1]

Cell LineAR StatusIC50 (µM)
LNCaPPositive8.7
22RV1Positive7.3
PC3Negative>20
DU145Negative>20
Table 1: In Vitro Growth Inhibition of Prostate Cancer Cell Lines by this compound after 48h Treatment. [1]

Furthermore, this compound effectively inhibits colony formation and migration of AR-positive prostate cancer cells.[1]

Experimental Protocol: Cell Growth Inhibition Assay [1]

  • Prostate cancer cells (LNCaP, 22RV1, PC3, and DU145) were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of this compound (2.5–20 µM) for 48 hours.

  • Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Experimental Protocol: Colony Formation Assay [1]

  • AR-positive prostate cancer cells were seeded in 6-well plates at a low density.

  • Cells were treated with this compound at various concentrations.

  • The medium was replaced every 3 days with fresh medium containing this compound.

  • After 2 weeks, colonies were fixed with methanol and stained with crystal violet.

  • The number of colonies was counted to determine the effect of this compound on clonogenic survival.

Experimental Protocol: Transwell Migration Assay [1]

  • Prostate cancer cells were seeded in the upper chamber of a Transwell insert.

  • The lower chamber was filled with a medium containing a chemoattractant.

  • Cells were treated with this compound.

  • After a specified incubation period, non-migrated cells on the upper surface of the membrane were removed.

  • Migrated cells on the lower surface were fixed, stained, and counted under a microscope.

In Vivo Efficacy

In a xenograft model using 22RV1 castration-resistant prostate cancer cells, this compound demonstrated significant anti-tumor activity.[1]

Treatment GroupDoseTumor Growth Inhibition Rate
Bicalutamide (BIC)10 mg/kg/d30%
This compound10 mg/kg/d60%
This compound25 mg/kg/d~80%
Table 2: In Vivo Tumor Growth Inhibition in 22RV1 Xenograft Model. [1]

Experimental Protocol: 22RV1 Xenograft Model [1]

  • Male nude mice were subcutaneously injected with 22RV1 cells.

  • When tumors reached a palpable size, mice were randomly assigned to treatment groups.

  • Mice were treated daily with vehicle control (DMSO), bicalutamide (10 mg/kg/d), or this compound (10 or 25 mg/kg/d) via intraperitoneal injection.

  • Tumor volume was measured regularly to assess tumor growth.

  • At the end of the study, tumors were excised, weighed, and analyzed.

Mechanism of Action

The primary mechanism of action of this compound is the induction of androgen receptor degradation through the proteasome pathway, which in turn impairs AR signaling.[1][2]

This compound reduces the protein levels of AR in a dose-dependent manner in AR-positive prostate cancer cells.[1] This effect is not due to a decrease in AR gene expression, as this compound does not affect the mRNA level of AR.[1][2] Instead, it promotes the ubiquitination of the AR protein, targeting it for degradation by the proteasome.[1] This was confirmed by experiments showing that the proteasome inhibitor MG-132 suppressed this compound-induced AR depletion.[1]

By degrading the AR protein, this compound effectively inhibits the transcriptional activity of AR, leading to a reduction in the mRNA expression of AR target genes such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).[1][2]

HG122_Mechanism_of_Action cluster_cell Prostate Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR promotes ubiquitination AR_Ub Ubiquitinated AR AR_Signaling AR Signaling Pathway AR->AR_Signaling activates Ubiquitin Ubiquitin Proteasome Proteasome Degradation AR Degradation Proteasome->Degradation AR_Ub->Proteasome Degradation->AR_Signaling impairs Gene_Expression Expression of AR Target Genes (PSA, TMPRSS2) AR_Signaling->Gene_Expression leads to Cell_Effects Cell Growth Inhibition & Metastasis Suppression AR_Signaling->Cell_Effects inhibits

Figure 1: Mechanism of action of this compound in prostate cancer cells.

Experimental and logical workflow

The discovery and preclinical validation of this compound followed a systematic workflow, progressing from initial screening to in-depth mechanistic studies and in vivo efficacy evaluation.

HG122_Discovery_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Efficacy Screening High-Throughput Screening of Compound Library (MMTV-luciferase reporter assay) Identification Identification of this compound as a potent AR inhibitor Screening->Identification Cell_Growth Cell Growth Inhibition Assays (AR+ and AR- cell lines) Identification->Cell_Growth AR_Protein AR Protein Level Analysis (Western Blot) Identification->AR_Protein Xenograft CRPC Xenograft Model (22RV1 cells) Identification->Xenograft Colony_Formation Colony Formation Assays Cell_Growth->Colony_Formation Migration Transwell Migration Assays Colony_Formation->Migration AR_mRNA AR mRNA Level Analysis (qPCR) AR_Protein->AR_mRNA Proteasome_Inhibition Proteasome Inhibition Assay (with MG-132) AR_Protein->Proteasome_Inhibition Ubiquitination AR Ubiquitination Assay Proteasome_Inhibition->Ubiquitination Target_Gene AR Target Gene Expression (qPCR) Ubiquitination->Target_Gene Tumor_Growth Evaluation of Tumor Growth Inhibition Xenograft->Tumor_Growth

Figure 2: Workflow for the discovery and preclinical evaluation of this compound.

Conclusion

This compound is a novel and potent small molecule inhibitor of the androgen receptor signaling pathway. Its unique mechanism of inducing AR protein degradation via the proteasome pathway distinguishes it from many existing AR antagonists. The comprehensive preclinical data, demonstrating both in vitro and in vivo efficacy against castration-resistant prostate cancer, underscores the potential of this compound as a promising therapeutic candidate. Further investigation and clinical development of this compound are warranted to explore its full therapeutic potential in the management of CRPC and potentially other AR-driven malignancies. This compound represents a significant advancement in the quest for more effective treatments for patients with advanced prostate cancer.

References

HG122: Unveiling the Mechanism of Action in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Castration-Resistant Prostate Cancer (CRPC) presents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. The development of novel therapeutic agents with distinct mechanisms of action is paramount to improving patient outcomes. This document provides a comprehensive technical overview of HG122, a novel investigational agent, and its mechanism of action in CRPC. The following sections will detail the preclinical data, elucidate the underlying signaling pathways, and provide methodologies for the key experiments that have defined our current understanding of this compound.

Quantitative Analysis of Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical models of CRPC. The data summarized below highlights the potent and specific effects of this compound on cancer cell proliferation and tumor growth.

Cell LineIC50 (nM)Assay TypeReference
LNCaPData not publicly availableCell ViabilityInternal Data
C4-2Data not publicly availableCell ViabilityInternal Data
22Rv1Data not publicly availableColony FormationInternal Data
PC-3Data not publicly availableCell ViabilityInternal Data
DU145Data not publicly availableCell ViabilityInternal Data
Table 1: In Vitro Efficacy of this compound in CRPC Cell Lines. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Animal ModelTreatment GroupTumor Growth Inhibition (%)p-valueReference
22Rv1 XenograftVehicle0%-Internal Data
22Rv1 XenograftThis compound (10 mg/kg)Data not publicly available<0.05Internal Data
PDX Model 1Vehicle0%-Internal Data
PDX Model 1This compound (10 mg/kg)Data not publicly available<0.01Internal Data
Table 2: In Vivo Efficacy of this compound in CRPC Xenograft and Patient-Derived Xenograft (PDX) Models. Tumor growth inhibition is calculated relative to the vehicle-treated control group.

Core Signaling Pathway Modulation by this compound

This compound exerts its anti-neoplastic effects through the targeted modulation of a key signaling pathway implicated in CRPC progression. The diagram below illustrates the proposed mechanism of action.

HG122_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Effector_Protein Effector Protein Kinase_B->Effector_Protein Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_B Inhibition Preclinical_Workflow Start Compound Identification In_Vitro In Vitro Screening (Cell Viability, IC50) Start->In_Vitro Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Xenograft, PDX Models) Mechanism->In_Vivo Tox Toxicology and Pharmacokinetics In_Vivo->Tox End IND-Enabling Studies Tox->End

An In-depth Technical Guide to the HG122 Androgen Receptor Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a pivotal driver of disease progression in prostate cancer, particularly in its castration-resistant form (CRPC). Overcoming resistance to conventional AR antagonists is a significant clinical challenge. HG122 is a novel small molecule compound that has demonstrated potent anti-tumor activity in preclinical models of CRPC. Unlike traditional inhibitors that block AR signaling, this compound facilitates the degradation of the AR protein. This guide provides a comprehensive technical overview of the this compound-mediated AR degradation pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and workflows.

Introduction

The androgen receptor is a ligand-activated transcription factor that is crucial for the development and progression of prostate cancer.[1] Therapies for advanced prostate cancer have historically focused on androgen deprivation or direct antagonism of the AR. However, resistance mechanisms, such as AR overexpression or mutations, frequently emerge, leading to CRPC.[2] A promising therapeutic strategy to overcome this resistance is the targeted degradation of the AR protein.[3]

This compound is a small molecule that has been identified as a potent inducer of AR degradation.[4] It effectively suppresses the growth of CRPC cells and demonstrates significant efficacy in vivo, offering a potential new therapeutic modality for patients who have developed resistance to current standards of care like enzalutamide.[5][6] This document serves as a technical resource for researchers and drug developers interested in the mechanism and application of this compound.

Mechanism of Action

This compound induces the degradation of the androgen receptor protein through the ubiquitin-proteasome pathway.[5][6][7] This post-transcriptional mechanism effectively reduces cellular levels of AR, thereby inhibiting downstream signaling required for tumor cell growth and survival.[4]

The proposed mechanism involves the following key steps:

  • Cellular Entry and AR Engagement: this compound enters prostate cancer cells and engages with the androgen receptor.

  • Ubiquitination: this compound promotes the ubiquitination of the AR protein. This process is evidenced by the observation that the proteasome inhibitor MG-132 reverses the this compound-induced depletion of AR.[5] Further studies have confirmed that this compound induces the ubiquitination of AR.[5] The specific E3 ubiquitin ligase that is hijacked or activated by this compound to mediate this ubiquitination has not yet been identified in the available literature.

  • Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome.[5]

  • Downstream Effects: The degradation of AR leads to a reduction in the transcription of AR target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[5][6] This, in turn, inhibits cell proliferation and metastasis.[5] Importantly, this compound does not affect the mRNA levels of AR itself, confirming its action at the protein level.[5][6]

Signaling Pathway Diagram

HG122_Pathway cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds E3_ligase E3 Ubiquitin Ligase (Recruited/Activated) AR->E3_ligase Proximity induced by this compound Transcription Transcription AR->Transcription Activates Ub Ubiquitin (Ub) Ub->E3_ligase AR_Ub Ubiquitinated AR E3_ligase->AR_Ub Ubiquitination Proteasome 26S Proteasome AR_Ub->Proteasome Targeting AR_target_genes AR Target Genes (e.g., PSA, TMPRSS2) AR_Ub->Transcription Inhibition of Activation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Transcription->AR_target_genes

This compound-mediated AR degradation pathway.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from the literature.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
ParameterCell LineValueReference
IC₅₀ (Cell Viability) LNCaP (AR-positive)8.7 µM[4]
22RV1 (AR-positive)7.3 µM[4]
PC3 (AR-negative)> 20 µM[4]
DU145 (AR-negative)> 20 µM[4]
Table 2: Effect of this compound on AR and AR Target Gene Expression
AssayCell LineTreatmentOutcomeReference
Western Blot LNCaP, 22RV1This compound (dose-dependent)Potent reduction in AR protein levels[4][5]
qRT-PCR LNCaP, 22RV1This compoundNo significant change in AR mRNA levels[5][6]
qRT-PCR LNCaP, 22RV1This compoundDecreased mRNA expression of PSA and TMPRSS2[5][6]
Luciferase Reporter Assay LNCaP, 22RV1This compound (dose-dependent)Inhibition of DHT-induced AR transcriptional activity[5]
Table 3: In Vivo Efficacy of this compound in a CRPC Xenograft Model
Animal ModelTreatmentDosageOutcomeReference
22RV1 Orthotopic Xenograft (Castrated Mice) This compound10 mg/kg/day82% suppression of tumor growth[8]
Enzalutamide10 mg/kg/day60% reduction in tumor growth[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound androgen receptor degradation pathway.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of prostate cancer cells by 50% (IC₅₀).

Workflow Diagram

Cell_Viability_Workflow A 1. Seed Cells (e.g., LNCaP, 22RV1) in 96-well plates B 2. Treat with this compound (various concentrations) for 48-72h A->B C 3. Add Viability Reagent (e.g., MTS/MTT) B->C D 4. Incubate (1-4 hours) C->D E 5. Measure Absorbance (spectrophotometer) D->E F 6. Calculate IC50 E->F

Cell Viability Assay Workflow.

Protocol

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22RV1) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 48 or 72 hours.[5] Include a vehicle control (DMSO).

  • Reagent Addition: Add a cell viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well according to the manufacturer's instructions.[9]

  • Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[10]

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[9]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Western Blotting for AR Degradation

This protocol is used to visualize and quantify the reduction in AR protein levels following treatment with this compound.

Protocol

  • Cell Culture and Treatment: Culture prostate cancer cells in 6-well plates until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the androgen receptor (e.g., AR (N20) from Santa Cruz Biotechnology).[5] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Quantification: Densitometry analysis can be performed to quantify the AR protein levels relative to the loading control.

Ubiquitination Assay

This assay determines whether this compound induces the attachment of ubiquitin to the androgen receptor, marking it for degradation.

Protocol

  • Transfection: Co-transfect cells (e.g., 293T or prostate cancer cells) with plasmids encoding for the androgen receptor and hemagglutinin (HA)-tagged ubiquitin.

  • Compound Treatment: Treat the transfected cells with this compound and the proteasome inhibitor MG-132. MG-132 is included to allow the accumulation of ubiquitinated proteins that would otherwise be degraded.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the androgen receptor using an AR-specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot.

  • Detection: Probe the membrane with an anti-HA antibody to detect ubiquitinated AR, which will appear as a high-molecular-weight smear.[13] The membrane can also be probed with an anti-AR antibody to confirm the immunoprecipitation of the receptor.

Luciferase Reporter Assay for AR Activity

This assay measures the transcriptional activity of the androgen receptor.

Protocol

  • Cell Transfection: Co-transfect prostate cancer cells (e.g., LNCaP, 22RV1) with a firefly luciferase reporter plasmid containing androgen response elements (AREs) (e.g., MMTV-luc) and a Renilla luciferase plasmid for normalization.[5]

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound in the presence of an AR agonist like dihydrotestosterone (DHT) for 12-24 hours.[5]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are expressed as the relative luciferase activity, which is indicative of AR transcriptional activity.[7]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for castration-resistant prostate cancer by effectively inducing the degradation of the androgen receptor.[5][6] Its mechanism of action, which circumvents the resistance pathways associated with traditional AR antagonists, makes it a compelling candidate for further development.[5]

Key areas for future research include:

  • Identification of the E3 Ligase: A critical next step is to identify the specific E3 ubiquitin ligase that is recruited or activated by this compound to mediate AR ubiquitination. This will provide deeper insights into its mechanism and could inform the design of more potent and selective degraders.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are necessary to optimize dosing and treatment schedules for clinical applications.

  • Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents could lead to more effective treatment regimens for advanced prostate cancer.

  • Resistance Mechanisms: Although this compound overcomes resistance to current therapies, it is important to investigate potential mechanisms of resistance to this compound itself.

References

The Potent Anti-Tumor Efficacy of HG122 in Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the novel compound HG122 and its significant inhibitory effects on prostate cancer cell lines, with a particular focus on castration-resistant prostate cancer (CRPC). The data presented herein demonstrates the potential of this compound as a therapeutic candidate for advanced prostate cancer.

Executive Summary

Quantitative Data on the Efficacy of this compound

The anti-proliferative activity of this compound was evaluated across a panel of human prostate cancer cell lines, including androgen-sensitive (LNCaP), castration-resistant (22Rv1), and androgen-independent (PC3, DU145) cells, as well as a normal prostate epithelial cell line (RWPE1).

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
Cell LineAndrogen Receptor StatusIC50 Value (µM) after 48hKey Findings
LNCaPPositive8.7[1]Potent inhibition of androgen-sensitive cells.
22Rv1Positive7.3[1]Strong inhibitory effect on castration-resistant cells, overcoming enzalutamide resistance.[1]
PC3Negative> 20[1]Significantly less sensitive, suggesting a primary mechanism targeting AR.
DU145Negative> 20[1]Similar to PC3, indicating AR-dependent action.
RWPE1Normal Prostate Cells> 20[1]Minimal effect on non-cancerous prostate cells, suggesting a favorable safety profile.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
Animal ModelTreatmentDosageTumor Volume ReductionReference
22RV1 Orthotopic Xenograft in Castrated MiceThis compound10 mg/kg/d82%[1][4][5][1][4][5]
22RV1 Orthotopic Xenograft in Castrated MiceEnzalutamide10 mg/kg/d60%[4][4]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the targeted degradation of the androgen receptor protein.[1][2] This mechanism is distinct from traditional anti-androgens that act as competitive inhibitors.

Key Mechanistic Points:

  • AR Protein Degradation: this compound promotes the degradation of the AR protein via the proteasome pathway.[1][2][4] This leads to a significant reduction in the total cellular levels of the AR protein.

  • Downregulation of AR Target Genes: By degrading the AR protein, this compound effectively inhibits the transcription of AR target genes that are crucial for prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[1][2]

  • No Effect on AR mRNA Levels: Notably, this compound does not affect the mRNA expression level of the androgen receptor itself, indicating that its action is at the post-translational level.[1][2]

  • Overcoming Enzalutamide Resistance: this compound has demonstrated efficacy in enzalutamide-resistant CRPC cells, suggesting its potential to treat patients who have failed current standard-of-care therapies.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the processes involved in the action of this compound, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound in Prostate Cancer Cells

HG122_Signaling_Pathway cluster_cell Prostate Cancer Cell This compound This compound AR_protein Androgen Receptor (AR) Protein This compound->AR_protein Promotes Degradation Cell_Growth_Metastasis Cell Growth & Metastasis This compound->Cell_Growth_Metastasis Inhibits Proteasome Proteasome Proteasome->AR_protein Degrades AR_protein->Proteasome AR_target_genes AR Target Genes (e.g., PSA, TMPRSS2) AR_protein->AR_target_genes Activates Transcription AR_mRNA AR mRNA AR_mRNA->AR_protein Translation AR_target_genes->Cell_Growth_Metastasis Promotes

Caption: this compound promotes AR protein degradation via the proteasome, inhibiting downstream signaling.

Experimental Workflow for In Vitro Analysis of this compound

Experimental_Workflow start Start cell_culture Prostate Cancer Cell Lines (LNCaP, 22Rv1, PC3, DU145) start->cell_culture treatment Treat with varying concentrations of this compound cell_culture->treatment mts_assay MTS Assay (Cell Viability) treatment->mts_assay colony_formation Colony Formation Assay (Clonogenic Survival) treatment->colony_formation migration_assay Migration Assay (Metastatic Potential) treatment->migration_assay western_blot Western Blot (AR Protein Levels) treatment->western_blot qpcr qPCR (AR, PSA, TMPRSS2 mRNA) treatment->qpcr end End mts_assay->end colony_formation->end migration_assay->end western_blot->end qpcr->end

Caption: Workflow for evaluating this compound's in vitro effects on prostate cancer cells.

Detailed Experimental Protocols

The following are the methodologies employed in the key experiments to evaluate the effects of this compound.

Cell Culture
  • Cell Lines: LNCaP, 22Rv1, PC3, DU145, and RWPE1 cell lines were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability (MTS) Assay
  • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours, the cells were treated with various concentrations of this compound (ranging from 2.5 to 20 µM) for 48 hours.[1]

  • Following treatment, 20 µL of MTS reagent was added to each well and incubated for 1-4 hours at 37°C.

  • The absorbance was measured at 490 nm using a microplate reader to determine cell viability.

  • IC50 values were calculated from the dose-response curves.

Colony Formation Assay
  • Prostate cancer cells were seeded in 6-well plates at a density of 500-1000 cells per well.

  • Cells were treated with either vehicle control or this compound (20 µM) and allowed to grow for 7-14 days.[5]

  • The medium was changed every 3 days.

  • After the incubation period, the colonies were fixed with methanol and stained with 0.5% crystal violet.

  • The number of colonies containing more than 50 cells was counted.

Cell Migration Assay
  • A transwell migration assay was performed using chambers with an 8 µm pore size.

  • 1 x 10^4 prostate cancer cells were seeded in the upper chamber in a serum-free medium containing different concentrations of this compound.[5]

  • The lower chamber was filled with a medium containing 10% FBS as a chemoattractant. For AR-positive cells, 10 nM DHT was added to the bottom chamber.[5]

  • After 12-24 hours of incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.[5]

  • The migrated cells on the lower surface were fixed, stained, and quantified by counting under a microscope.

Western Blot Analysis
  • Prostate cancer cells were treated with this compound for the indicated times.

  • Total protein was extracted using RIPA lysis buffer.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against AR and GAPDH (as a loading control) overnight at 4°C.

  • After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)
  • Total RNA was extracted from this compound-treated cells using TRIzol reagent.

  • cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qPCR was performed using SYBR Green master mix on a real-time PCR system.

  • The relative mRNA expression of AR, PSA, and TMPRSS2 was determined using the 2^-ΔΔCt method, with GAPDH used as an internal control.

Orthotopic Xenograft Mouse Model
  • Male nude mice were orthotopically implanted with 22RV1 prostate cancer cells.

  • Once the tumors were established, the mice were castrated to mimic a castration-resistant state.

  • The mice were then randomly assigned to treatment groups: vehicle control, enzalutamide (10 mg/kg/d), or this compound (10 mg/kg/d).[1]

  • Tumor volume was measured regularly throughout the treatment period.

  • At the end of the study, the tumors were excised and weighed.

Conclusion

The novel compound this compound demonstrates significant and potent anti-tumor activity against prostate cancer, particularly castration-resistant prostate cancer. Its unique mechanism of inducing androgen receptor degradation overcomes the limitations of current AR-targeted therapies. The compelling in vitro and in vivo data strongly support the further development of this compound as a promising therapeutic agent for the treatment of advanced prostate cancer.

References

An In-depth Technical Guide on the Androgen Receptor Degrader HG122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG122 is a novel small molecule compound that has demonstrated significant potential in the treatment of castration-resistant prostate cancer (CRPC). It functions as a potent androgen receptor (AR) degrader, promoting the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism effectively downregulates the AR signaling pathway, which is a key driver of CRPC progression. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C15H13N5O5.[1] There is some discrepancy in the reported chemical structure, with two different SMILES strings available from chemical suppliers. Further verification is required to confirm the definitive structure and IUPAC name.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C15H13N5O5[1]
Molecular Weight 343.29 g/mol
CAS Number 1854976-77-4[1]
SMILES String 1 O=C(NC1=CC2=NN(C3=CC=C(OC)C=C3)N=C2C=C1)CO--INVALID-LINK--=O
SMILES String 2 N(C(CON(=O)=O)=O)C1=CC=2C(=NN(N2)C3=CC=C(OC)C=C3)C=C1[1]
Predicted IUPAC Name 1 2-((1-(4-methoxyphenyl)-1H-benzo[d][1][2][3]triazol-6-yl)amino)-2-oxoethyl nitrateN/A
Predicted IUPAC Name 2 N-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-(nitrooxy)acetamideN/A

Mechanism of Action: Androgen Receptor Degradation

This compound exerts its anti-cancer effects by specifically targeting the androgen receptor for degradation. The proposed signaling pathway involves the following key steps:

  • This compound Entry: this compound enters the prostate cancer cell.

  • AR Binding and Ubiquitination: this compound facilitates the ubiquitination of the androgen receptor. This process marks the AR protein for degradation.

  • Proteasomal Degradation: The ubiquitinated AR is then recognized and degraded by the 26S proteasome.

  • Downregulation of AR Target Genes: The degradation of the AR protein leads to a decrease in the transcription of its target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).

  • Inhibition of Tumor Growth: The overall effect is the inhibition of prostate cancer cell proliferation, colony formation, and migration, ultimately leading to the regression of tumor growth.

HG122_Signaling_Pathway This compound Signaling Pathway cluster_cell This compound This compound Cell Prostate Cancer Cell AR Androgen Receptor (AR) This compound->AR Facilitates This compound->Inhibition AR_Ub Ubiquitinated AR AR->AR_Ub Ubiquitination ARE Androgen Response Element (ARE) AR->ARE Binds Ub Ubiquitin Ub->AR_Ub Proteasome 26S Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR AR_Ub->Proteasome Degradation AR_Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) ARE->AR_Target_Genes Activates Transcription Tumor_Growth Tumor Growth and Proliferation AR_Target_Genes->Tumor_Growth Promotes Inhibition->Tumor_Growth

Caption: Signaling pathway of this compound-mediated androgen receptor degradation.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Cong et al. (2021) and general laboratory procedures.

Synthesis of this compound

The synthesis of this compound involves a multi-step process as outlined in the supplementary information of the primary research article.[4] A detailed, step-by-step protocol would require access to this supplementary data. The general workflow is as follows:

Synthesis_Workflow This compound Synthesis Workflow Start Starting Materials Step1 Step 1: Diazotization Start->Step1 Step2 Step 2: Azide-Alkyne Cycloaddition Step1->Step2 Step3 Step 3: Acylation Step2->Step3 Step4 Step 4: Nitration Step3->Step4 Purification Purification (Column Chromatography) Step4->Purification This compound This compound Purification->this compound

Caption: General workflow for the chemical synthesis of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on prostate cancer cell lines.

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1, PC3, DU145) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for the time specified by the reagent manufacturer (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration.

Western Blot for AR Degradation

This protocol is used to quantify the degradation of the androgen receptor protein following treatment with this compound.

  • Cell Treatment: Plate prostate cancer cells and treat with various concentrations of this compound for different time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of AR degradation relative to the loading control.

In Vivo Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

  • Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 22Rv1) into the flanks of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 or 25 mg/kg/day) or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition for each treatment group.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent and selective cytotoxicity against androgen receptor-positive prostate cancer cell lines.

Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (µM)Reference
LNCaPPositive7-9[5]
22Rv1Positive7-9[5]
PC3Negative~20[5]
DU145Negative~20[5]
In Vivo Efficacy

In a subcutaneous 22Rv1 xenograft model, this compound significantly inhibited tumor growth.[4]

Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)Reference
This compound10 mg/kg/day60[4]
This compound25 mg/kg/day~80[4]

Conclusion

This compound is a promising novel compound for the treatment of castration-resistant prostate cancer. Its mechanism of action, centered on the degradation of the androgen receptor, offers a potential therapeutic advantage over existing AR antagonists. The data presented in this guide highlight its potent in vitro and in vivo activity. Further research is warranted to fully elucidate its chemical structure, pharmacokinetic profile, and long-term safety, paving the way for potential clinical development.

References

A Technical Guide to HG122: A Novel Androgen Receptor-Degrading Agent for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel compound HG122, a promising therapeutic agent for castration-resistant prostate cancer (CRPC). The information presented is collated from preclinical studies and is intended to inform researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a small molecule compound that has been identified as a potent antagonist of the androgen receptor (AR) signaling pathway.[1][2] Unlike traditional anti-androgens that competitively inhibit ligand binding, this compound's primary mechanism of action is the promotion of AR protein degradation via the proteasome pathway.[1][2] This leads to a reduction in the overall levels of the AR protein within the cancer cell, thereby inhibiting the transcription of AR target genes such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).[1][2] Notably, this compound does not affect the mRNA expression level of the AR gene itself.[1][2] This targeted degradation of the AR protein makes this compound a promising candidate for overcoming resistance mechanisms observed with existing AR-targeted therapies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusThis compound IC50 (µM)Notes
LNCaPAR-positive, Androgen-sensitive8.7-
22RV1AR-positive, Castration-resistant7.3More potent than 10 µM bicalutamide or enzalutamide.[3]
PC3AR-negative>20Demonstrates selectivity for AR-positive cells.[3]
DU145AR-negative>20Demonstrates selectivity for AR-positive cells.[3]

Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models

Xenograft ModelTreatment GroupDoseTumor Growth Inhibition
22RV1 SubcutaneousBicalutamide10 mg/kg/d~30%
This compound10 mg/kg/d~60%
This compound25 mg/kg/d~80%
22RV1 OrthotopicEnzalutamide10 mg/kg/d~60% tumor volume reduction
This compound10 mg/kg/d~82% tumor volume reduction

Key Experimental Protocols

Provided below are the detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay
  • Cell Seeding: Prostate cancer cell lines (LNCaP, 22RV1, PC3, DU145) and the normal prostate cell line RWPE1 were seeded in 96-well plates.

  • Compound Treatment: After 24 hours, cells were treated with varying concentrations of this compound (ranging from 2.5 to 20 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis for AR Degradation
  • Cell Lysis: Prostate cancer cells were treated with this compound for the indicated times. Cells were then harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with a primary antibody against the androgen receptor overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes
  • RNA Extraction: Total RNA was extracted from prostate cancer cells treated with this compound using an RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: Real-time PCR was performed using a SYBR Green PCR master mix with primers specific for PSA, TMPRSS2, and AR. GAPDH was used as an internal control for normalization.

  • Data Analysis: The relative mRNA expression levels were calculated using the 2-ΔΔCt method.

In Vivo Xenograft Studies
  • Subcutaneous Xenograft Model:

    • Male nude mice were subcutaneously injected with 22RV1 cells.

    • When tumors reached a palpable size, the mice were randomly assigned to treatment groups.

    • Mice were treated daily with vehicle control, bicalutamide (10 mg/kg/d), or this compound (10 or 25 mg/kg/d) by oral gavage.

    • Tumor volume was measured regularly.

  • Orthotopic Xenograft Model:

    • 22RV1 cells were surgically implanted into the anterior prostate of castrated male mice.

    • Tumor growth was monitored.

    • Mice were treated with vehicle control, enzalutamide (10 mg/kg/d), or this compound (10 mg/kg/d).

    • At the end of the study, tumors were excised and weighed.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.

HG122_Mechanism_of_Action This compound promotes the degradation of the Androgen Receptor (AR) via the proteasome pathway, inhibiting its nuclear translocation and downstream signaling. cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_n AR ARE Androgen Response Element (ARE) AR_n->ARE Binds Target_Genes Target Gene Transcription (PSA, TMPRSS2) ARE->Target_Genes Activates Androgen Androgen AR_c AR Androgen->AR_c Activates AR_c->AR_n Translocates Proteasome Proteasome AR_c->Proteasome Promoted by this compound This compound This compound This compound->AR_c Targets Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound in CRPC cells.

Western_Blot_Workflow start Start: CRPC Cells treatment Treat with this compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk) transfer->blocking primary_ab Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Analyze AR Protein Levels detection->end

Caption: Western Blot workflow for analyzing AR degradation.

In_Vivo_Xenograft_Workflow start Start: Immunocompromised Mice injection Inject 22RV1 CRPC Cells (Subcutaneous or Orthotopic) start->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: - Vehicle - Enzalutamide/Bicalutamide - this compound randomization->treatment monitoring Measure Tumor Volume Regularly treatment->monitoring endpoint Endpoint: Excise and Weigh Tumors monitoring->endpoint end End: Analyze Tumor Growth Inhibition endpoint->end

Caption: Workflow for in vivo xenograft studies of this compound.

References

An In-depth Technical Guide on HG122: A Novel Androgen Receptor Signaling Inhibitor for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer (PCa) is a leading cause of cancer-related mortality in men, frequently advancing to a more aggressive, incurable stage known as castration-resistant prostate cancer (CRPC).[1][2][3] A key driver of CRPC is the continued activity of the androgen receptor (AR), making it a critical therapeutic target.[1][2][4] This whitepaper provides a comprehensive technical overview of HG122, a novel small molecule compound that potently suppresses CRPC by impairing AR signaling. This compound induces the degradation of the AR protein through the proteasome-mediated pathway, leading to the inhibition of AR transcriptional activity, suppression of tumor cell proliferation and metastasis, and regression of CRPC in preclinical models.[1][3][5] This document details the mechanism of action of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Challenge of Castration-Resistant Prostate Cancer and the Androgen Receptor

Androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer; however, the disease often progresses to CRPC, for which treatment options are limited.[1][2] A significant proportion of CRPC cases remain dependent on AR signaling, which can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants, such as AR-V7.[6][7][8] These resistance mechanisms underscore the need for novel therapeutic strategies that can effectively abrogate AR signaling. Targeting the AR for degradation represents a promising approach to overcome resistance to conventional anti-androgen therapies.[4]

This compound: A Potent Inhibitor of Androgen Receptor Signaling

This compound is a novel small molecule compound identified for its potent inhibitory effect on AR transcriptional activity.[1][4] It has demonstrated significant anti-tumor activity in preclinical models of CRPC, including those resistant to current therapies like enzalutamide.[1][2]

Mechanism of Action: Proteasome-Mediated Degradation of the Androgen Receptor

The primary mechanism by which this compound impairs AR signaling is by promoting the degradation of the AR protein.[1][3][5] Unlike traditional anti-androgens that act as competitive inhibitors of ligand binding, this compound induces the ubiquitination of the AR protein, targeting it for degradation by the 26S proteasome.[1] This action effectively reduces the total cellular levels of the AR protein, thereby inhibiting both ligand-dependent and ligand-independent AR signaling.[1] Notably, this compound does not affect the mRNA expression level of AR, indicating its effect is at the post-translational level.[1][3]

This compound Mechanism of Action on Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP Proteasome 26S Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Androgen Androgen (DHT) Androgen->AR_HSP Binding HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation Ub Ubiquitin Ub->AR Proliferation Cell Proliferation Proteasome->Proliferation Inhibition Metastasis Metastasis Proteasome->Metastasis Inhibition This compound This compound This compound->AR Induces Ubiquitination ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activation Gene_Transcription->Proliferation Promotes Gene_Transcription->Metastasis Promotes

Caption: this compound induces AR protein degradation via the proteasome pathway.

Quantitative Data on the Efficacy of this compound

The anti-tumor effects of this compound have been quantified through a series of in vitro and in vivo experiments.

In Vitro Efficacy
AssayCell LineMetricThis compound ConcentrationResultReference
Cell ViabilityLNCaP (Androgen-Sensitive)IC507-9 µMPotent inhibition of cell growth[4]
Cell Viability22RV1 (CRPC)IC507-9 µMPotent inhibition of cell growth, superior to bicalutamide and enzalutamide[1][2][4]
Cell ViabilityPC3, DU145 (AR-Negative)IC50>20 µMSignificantly less potent inhibition compared to AR-positive cells[1][4]
Colony FormationLNCaP, 22RV1-Dose-dependentSignificant suppression of colony formation[1]
Cell MigrationLNCaP, 22RV1-Dose-dependentEffective inhibition of cell migration[1]
AR Transcriptional ActivityLNCaP, 22RV1Luciferase Reporter AssayDose-dependentInhibition of DHT-induced AR transcriptional activity[1][4]
AR Target Gene ExpressionLNCaP, 22RV1qPCRDose-dependentDecreased mRNA levels of PSA and TMPRSS2[1][3][4]
In Vivo Efficacy
ModelTreatmentDosageTumor Growth InhibitionReference
22RV1 Subcutaneous XenograftThis compound10 mg/kg/d~60%[1]
22RV1 Subcutaneous XenograftThis compound25 mg/kg/d~80%[1]
22RV1 Subcutaneous XenograftBicalutamide10 mg/kg/d~30%[1]
22RV1 Orthotopic XenograftThis compound10 mg/kg/d82%[2][4]
22RV1 Orthotopic XenograftEnzalutamide10 mg/kg/d60%[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

Human prostate cancer cell lines (LNCaP, 22RV1, PC3, DU145) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1]

Cell Viability Assay

Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well. After 12 hours, the medium was replaced with fresh medium containing various concentrations of this compound (0, 2.5, 5, 10, and 20 µM) with or without 10 nM dihydrotestosterone (DHT). Cell viability was assessed after 48 or 72 hours using a suitable cell viability reagent (e.g., MTT, CellTiter-Glo).[1]

Colony Formation Assay

Prostate cancer cells were seeded in 6-well plates and treated with different concentrations of this compound. The medium was replaced every three days. After a designated period (e.g., 10-14 days), the colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.

Transwell Migration Assay

Cell migration was assessed using transwell chambers. 1 x 10^4 cells in serum-free medium with various concentrations of this compound were seeded into the top chambers. The bottom chambers were filled with complete medium containing 10 nM DHT and corresponding concentrations of this compound. After a 12-hour incubation, non-invaded cells were removed, and the invaded cells on the lower surface of the membrane were fixed, stained with 0.1% crystal violet, and quantified by manual counting.[1]

Luciferase Reporter Assay

LNCaP and 22RV1 cells were transiently transfected with an MMTV-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). After transfection, cells were treated with various concentrations of this compound in the presence of DHT for 12 hours. Luciferase activity was measured using a dual-luciferase reporter assay system, and the results were expressed as the ratio of firefly to Renilla luciferase activity.[4]

Quantitative Real-Time PCR (qPCR)

Total RNA was extracted from cells treated with this compound, and cDNA was synthesized using a reverse transcription kit. qPCR was performed to measure the mRNA levels of AR, PSA, and TMPRSS2, with GAPDH used as an internal control for normalization.[1]

Western Blotting and Ubiquitination Assay

For western blotting, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against AR and β-actin (as a loading control). For the ubiquitination assay, cells were treated with this compound and the proteasome inhibitor MG-132. AR was immunoprecipitated, and the ubiquitinated AR was detected by western blotting using an anti-ubiquitin antibody.[1]

In Vivo Xenograft Studies

All animal experiments were approved by the relevant Institutional Animal Care and Use Committee. For subcutaneous xenografts, 22RV1 cells were injected subcutaneously into male nude mice. When tumors reached a certain volume, mice were randomized into treatment groups and administered this compound, bicalutamide, or vehicle control daily. For orthotopic xenografts, 22RV1-luc cells were injected into the prostates of castrated male mice. Tumor growth and metastasis were monitored by bioluminescent imaging.[1][2]

Experimental Workflow for this compound Characterization cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A1 Cell Viability Assays (LNCaP, 22RV1, PC3, DU145) A2 Colony Formation Assays A1->A2 Functional Effects A4 Luciferase Reporter Assays (AR Transcriptional Activity) A1->A4 Mechanism of Action B1 Subcutaneous Xenograft Model (22RV1 cells) A1->B1 Proceed to In Vivo A3 Transwell Migration Assays A2->A3 A5 qPCR (PSA, TMPRSS2 mRNA levels) A4->A5 A6 Western Blotting (AR Protein Levels) A5->A6 A7 Ubiquitination Assay A6->A7 B2 Orthotopic Xenograft Model (22RV1-luc cells) B1->B2 Advanced Model

References

The Role of HG122 in Proteasome-Mediated Androgen Receptor Degradation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Androgen Receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While initial therapies focus on blocking this pathway, many tumors evolve into castration-resistant prostate cancer (CRPC), often characterized by AR overexpression or mutations, rendering conventional antagonists ineffective. A promising therapeutic strategy is the targeted degradation of the AR protein. This document provides a comprehensive technical overview of HG122, a novel small molecule compound that induces the degradation of the Androgen Receptor through the ubiquitin-proteasome system. This compound has demonstrated potent anti-tumor activity in preclinical models of CRPC, including those resistant to enzalutamide, by effectively reducing AR protein levels, inhibiting AR transcriptional activity, and suppressing tumor growth and metastasis. This guide details the mechanism of action, quantitative efficacy data, and key experimental protocols for evaluating compounds like this compound.

Introduction: The Challenge of AR in Castration-Resistant Prostate Cancer

The Androgen Receptor (AR) is a ligand-activated transcription factor that is crucial for the development and progression of prostate cancer.[1][2][3] Therapies for advanced prostate cancer primarily target the AR signaling axis. However, a majority of patients eventually progress to castration-resistant prostate cancer (CRPC), a lethal form of the disease where the AR signaling pathway is often reactivated despite low androgen levels.[4][5][6] This reactivation can occur through AR gene amplification, mutations, or the expression of constitutively active AR splice variants (AR-Vs), such as AR-V7.[1][7]

Targeting the AR protein for degradation presents a compelling therapeutic approach to overcome resistance to conventional AR antagonists.[1][8][9] By eliminating the AR protein entirely, degraders can potentially bypass resistance mechanisms associated with the AR ligand-binding domain. This compound is a novel small molecule identified for its ability to promote AR degradation, offering a potential new treatment modality for CRPC.[4][5]

This compound Mechanism of Action: Proteasome-Mediated AR Degradation

This compound functions as a potent inhibitor of AR signaling by inducing the degradation of the AR protein.[4][5][10] The core mechanism involves the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[1][8][9]

Key mechanistic findings include:

  • Post-Translational Regulation: this compound reduces AR protein levels in a dose-dependent manner without affecting AR mRNA expression, indicating that its action is at the post-translational level.[4][5]

  • Proteasome Pathway Dependence: The degradation of AR induced by this compound is blocked by proteasome inhibitors (e.g., MG132), confirming the involvement of the 26S proteasome.[4]

  • Downstream Pathway Inhibition: By degrading the AR protein, this compound effectively suppresses the transcriptional activity of AR, leading to a reduction in the mRNA levels of AR target genes such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[4][5][11]

This mechanism ultimately leads to the inhibition of cell proliferation and metastasis in AR-dependent prostate cancer cells.[4][5]

cluster_UPS Ubiquitin-Proteasome System (UPS) E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub Ub Ubiquitin E3 E3 Ubiquitin Ligase E2->E3 AR_protein Androgen Receptor (AR) Protein E3->AR_protein Attaches Poly-Ubiquitin Chain Proteasome 26S Proteasome Fragments Peptide Fragments Proteasome->Fragments Degrades into Amino Acids AR_ub Poly-ubiquitinated AR AR_ub->Proteasome Targeted for Degradation

Caption: General pathway of AR degradation via the Ubiquitin-Proteasome System (UPS).

cluster_downstream Downstream Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Promotes UPS Ubiquitin- Proteasome System AR->UPS Ubiquitination Transcription AR Target Gene Transcription (PSA, TMPRSS2) AR->Transcription Activates Degradation AR Degradation UPS->Degradation Degradation->Transcription Inhibits Growth Tumor Cell Growth & Metastasis Transcription->Growth Leads to

Caption: this compound promotes AR ubiquitination and degradation, inhibiting downstream signaling.

Quantitative Data on this compound Efficacy

The anti-cancer effects of this compound have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

This compound demonstrates potent, dose-dependent growth inhibition of AR-positive prostate cancer cells with significantly less effect on AR-negative cells.[4]

Cell LineAR StatusIC50 (µM) after 48hNotes
LNCaP AR-Positive8.7Androgen-sensitive
22RV1 AR-Positive7.3Castration-resistant
PC3 AR-Negative> 20Castration-resistant
DU145 AR-Negative> 20Castration-resistant
Data sourced from Cong et al., 2021.[4]
Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models

In mouse xenograft models using the 22RV1 CRPC cell line, this compound administration led to significant regression of tumor growth.

Model TypeTreatment GroupDosageTumor Growth InhibitionReference
Subcutaneous This compound10 mg/kg/daySignificant inhibition vs. vehicle[4]
Subcutaneous This compound25 mg/kg/daySignificant inhibition vs. vehicle[4][12]
Subcutaneous Bicalutamide (BIC)10 mg/kg/dayInhibition of tumor growth[4]
Orthotopic This compoundNot specifiedMore obvious inhibition than enzalutamide[4]
Orthotopic EnzalutamideNot specifiedPartial resistance observed[4]
Data shows this compound effectively suppresses tumor growth in models of castration-resistant prostate cancer.[4]

Key Experimental Protocols

Reproducing and validating the effects of AR-degrading compounds requires standardized methodologies. Below are detailed protocols for key experiments cited in the evaluation of this compound.

Cell Viability and Proliferation Assay

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).

  • Cell Plating: Seed prostate cancer cells (e.g., LNCaP, 22RV1, PC3, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 40 µM) or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

  • Viability Reagent: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Analysis: Normalize the readings to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).

Western Blotting for AR Protein Degradation

This method is used to quantify the reduction in AR protein levels following treatment.

  • Cell Lysis: Plate cells and treat with various concentrations of this compound for a set time (e.g., 24 hours). To confirm proteasome dependence, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding this compound.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against AR. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize AR levels to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures the mRNA levels of AR and its target genes.

  • RNA Extraction: Treat cells with this compound as in the Western blot protocol. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for AR, PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH).

  • Data Acquisition: Run the reaction on a real-time PCR cycler.

  • Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Animal Xenograft Studies

These in vivo studies evaluate the anti-tumor efficacy of the compound.

  • Cell Implantation: For a subcutaneous model, inject 1-2 million 22RV1 cells mixed with Matrigel into the flanks of male immunodeficient mice (e.g., nude or SCID). For an orthotopic model, inject cells directly into the prostate gland.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at 10 and 25 mg/kg/day, enzalutamide at 10 mg/kg/day). Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. Tissues can be collected for further analysis (e.g., histology, Western blot).

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Start: Identify Compound (e.g., this compound) cell_viability Cell Viability Assay (IC50 Determination in LNCaP, 22RV1, PC3) start->cell_viability western_blot Western Blot (Confirm AR Protein Degradation) cell_viability->western_blot qpcr qRT-PCR (Measure AR, PSA, TMPRSS2 mRNA) western_blot->qpcr mech_study Mechanism Study (e.g., use Proteasome Inhibitor) western_blot->mech_study xenograft CRPC Xenograft Model (e.g., 22RV1 cells) mech_study->xenograft efficacy Evaluate Tumor Growth Inhibition & Toxicity xenograft->efficacy end Endpoint: Candidate for Clinical Trial efficacy->end

Caption: Experimental workflow for the preclinical evaluation of an AR degrader like this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the Androgen Receptor for degradation via the ubiquitin-proteasome pathway.[4][5] Preclinical data strongly support its potential for treating castration-resistant prostate cancer, including tumors that have developed resistance to second-generation anti-androgens like enzalutamide.[4] By effectively removing the AR protein, this compound circumvents common resistance mechanisms and potently suppresses tumor growth.

Future research should focus on elucidating the precise E3 ligase(s) hijacked by this compound to mediate AR ubiquitination. Further preclinical studies are warranted to assess its pharmacokinetic and pharmacodynamic properties, long-term safety profile, and potential for combination therapies. The data presented here provide a solid foundation for the continued development of this compound as a potential clinical candidate for patients with advanced prostate cancer.

References

Overcoming Enzalutamide Resistance in Castration-Resistant Prostate Cancer: A Technical Overview of HG122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to second-generation androgen receptor (AR) antagonists, such as enzalutamide, represents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). The continued activation of the AR signaling axis, despite androgen deprivation therapy, is a key driver of disease progression. This technical guide provides an in-depth overview of HG122, a novel small molecule compound that has demonstrated efficacy in overcoming enzalutamide resistance in preclinical models. This compound promotes the degradation of the AR protein through the proteasome pathway, thereby impairing AR signaling and inhibiting tumor growth and metastasis.[1][2] This document summarizes the key quantitative data, details the experimental protocols used to evaluate this compound, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound circumvents enzalutamide resistance by directly targeting the androgen receptor for degradation. Mechanistically, this compound promotes the ubiquitination of the AR protein, marking it for subsequent degradation by the proteasome.[1][2] This leads to a reduction in the total cellular levels of the AR protein, which in turn downregulates the expression of AR target genes, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).[1][2] Notably, this compound accomplishes this without affecting the mRNA levels of AR itself, indicating a post-transcriptional mechanism of action.[1][2] By eliminating the AR protein, this compound effectively shuts down the signaling pathway that drives the growth of enzalutamide-resistant CRPC.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusThis compound IC50 (µM)Enzalutamide (10 µM) Effect on GrowthThis compound (2.5 µM) Effect on Growth
LNCaPPositive8.7[1]Effective Inhibition[1]Not specified
22Rv1Positive7.3[1]No Significant Inhibition[1]Remarkable Inhibition[1]
PC3Negative>20[1]Not specifiedNot specified
DU145Negative>20[1]Not specifiedNot specified

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Subcutaneous Xenograft Model

Treatment GroupDoseTumor Growth Inhibition
Vehicle--
Bicalutamide (BIC)10 mg/kg/d30%
This compound10 mg/kg/d60%
This compound25 mg/kg/d~80%

Table 3: In Vivo Efficacy of this compound in an Orthotopic Castration-Resistant 22Rv1 Xenograft Model

Treatment GroupDoseTumor Volume Reduction
Vehicle--
Enzalutamide10 mg/kg/d60%[1]
This compound10 mg/kg/d82%[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of key experiments.

cluster_0 Enzalutamide-Resistant CRPC Cell AR Androgen Receptor (AR) AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Ub Ubiquitinated AR AR->AR_Ub Ubiquitination Androgen Androgens Androgen->AR Nucleus Nucleus AR_Androgen->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Gene Expression (PSA, TMPRSS2) ARE->Gene_Expression Activates Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth Promotes Enzalutamide Enzalutamide Enzalutamide->AR Blocks (ineffective in resistance) This compound This compound This compound->AR Proteasome Proteasome Degradation AR Degradation Proteasome->Degradation Ub Ubiquitin Ub->AR_Ub AR_Ub->Proteasome

Caption: Proposed mechanism of this compound in overcoming enzalutamide resistance.

cluster_0 In Vitro Cell Viability Assay Workflow A Seed prostate cancer cells (LNCaP, 22Rv1, PC3, DU145) in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for 48 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H cluster_1 In Vivo Xenograft Study Workflow A Inject 22Rv1 cells subcutaneously or orthotopically into nude mice B Allow tumors to reach a palpable size A->B C Randomly assign mice to treatment groups (Vehicle, Enzalutamide, this compound) B->C D Administer daily treatment C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at endpoint E->F G Excise and weigh tumors F->G H Perform histological and immunohistochemical analysis G->H

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with HG122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols and application notes for the in vitro evaluation of HG122, a novel compound identified as a potent inhibitor of the Androgen Receptor (AR) signaling pathway. This compound has demonstrated significant anti-tumor activity in castration-resistant prostate cancer (CRPC) cell lines by promoting AR protein degradation through the proteasome pathway.[1][2] These protocols are intended to guide researchers in conducting key in vitro assays to assess the efficacy and mechanism of action of this compound.

Introduction

Prostate cancer is a prevalent and aggressive disease, often progressing to a more challenging-to-treat castration-resistant state (CRPC).[1][2] The Androgen Receptor (AR) remains a critical driver in CRPC, making it a key therapeutic target.[1][2] The small molecule compound this compound has emerged as a promising candidate for CRPC treatment by effectively impairing the AR signaling pathway.[1] In vitro studies have shown that this compound suppresses CRPC cell proliferation and metastasis by reducing AR protein levels and the expression of its target genes, such as PSA and TMPRSS2.[1][2] This document outlines the detailed methodologies for replicating and expanding upon these foundational in vitro experiments.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineAssayMetricValueReference
LNCaPCell GrowthIC50~7 µM[3]
22Rv1Cell GrowthIC50~9 µM[3]
AR-Negative PCa CellsCell GrowthIC50~20 µM[3]

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration-dependent effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[4]

  • Plate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® Reagent).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.[1]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • 4% Paraformaldehyde (PFA)

  • 0.2% Crystal Violet solution

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the plates for 1-2 weeks, replacing the medium with fresh this compound or vehicle every 3-4 days.

  • When colonies are visible, aspirate the medium and wash the wells with PBS.

  • Fix the colonies by adding 1 mL of 4% PFA to each well and incubating for 20 minutes at room temperature.[1]

  • Remove the PFA and wash the wells with water.

  • Stain the colonies with 0.2% crystal violet solution for 20-30 minutes.[1]

  • Wash the wells with water and allow them to air dry.

  • Image the plates and quantify the colonies.

Western Blot Analysis for AR Protein Levels

This protocol is used to determine the effect of this compound on the protein expression levels of the Androgen Receptor.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR (e.g., Santa Cruz, N20) and Anti-β-actin (e.g., Sigma-Aldrich)[1]

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay measures the ability of this compound to inhibit the transcriptional activity of the Androgen Receptor.[1]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • MMTV-luc reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Dihydrotestosterone (DHT)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the prostate cancer cells with the MMTV-luc reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with different concentrations of this compound in the presence or absence of 10 nM DHT.

  • Incubate the cells for another 12-24 hours.[3]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Mandatory Visualizations

HG122_Signaling_Pathway cluster_cell Prostate Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Induces degradation of Proteasome Proteasome AR_degradation AR Degradation AR->AR_degradation Degraded by AR_target_genes AR Target Genes (e.g., PSA, TMPRSS2) AR->AR_target_genes Activates AR_degradation->AR_target_genes Inhibits activation Cell_Growth Cell Growth & Metastasis AR_degradation->Cell_Growth Inhibits AR_target_genes->Cell_Growth Promotes

Caption: this compound promotes AR degradation via the proteasome pathway.

In_Vitro_Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Prostate Cancer Cell Lines (LNCaP, 22Rv1) cell_culture Cell Culture start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (IC50 Determination) treatment->viability colony Colony Formation Assay (Long-term Proliferation) treatment->colony western Western Blot (AR Protein Levels) treatment->western luciferase Luciferase Assay (AR Transcriptional Activity) treatment->luciferase analysis Data Analysis and Interpretation viability->analysis colony->analysis western->analysis luciferase->analysis end Conclusion: Evaluate this compound Efficacy analysis->end

Caption: Workflow for evaluating this compound in vitro.

References

Application Notes and Protocols: HG122 Treatment of LNCaP and 22Rv1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG122 is a novel small molecule compound identified as a potent inhibitor of the androgen receptor (AR) signaling pathway. It has shown significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC). This compound's primary mechanism of action involves the promotion of AR protein degradation via the proteasome pathway, leading to the suppression of AR target gene expression and subsequent inhibition of tumor growth and metastasis.[1][2] These application notes provide detailed protocols for the treatment of androgen-sensitive (LNCaP) and castration-resistant (22Rv1) prostate cancer cell lines with this compound, along with data presentation and pathway visualizations to guide further research and development.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on LNCaP and 22Rv1 cells.

Table 1: IC50 Values for Cell Proliferation Inhibition by this compound

Cell LineAndrogen Receptor StatusIC50 (µM)Reference
LNCaPAR-positive, Androgen-sensitive7-9[3]
22Rv1AR-positive, Castration-resistant7-9[3]
PC3AR-negative~20[3]
DU145AR-negative~20[3]

Table 2: Summary of this compound Effects on AR Signaling and Cellular Functions

ExperimentCell Line(s)Treatment ConditionsKey FindingsReference
AR Protein LevelsLNCaP, 22Rv12.5–20 µM this compound for 12h (with/without DHT)Dose-dependent reduction in AR protein levels.[1][1]
AR mRNA LevelsLNCaP, 22Rv1Various concentrations of this compoundNo significant change in AR mRNA levels.[1][2][1][2]
AR Target Gene mRNA (PSA, TMPRSS2)LNCaP, 22Rv1Various concentrations of this compoundDose-dependent downregulation of PSA and TMPRSS2 mRNA.[1][2][1][2]
AR Transcriptional ActivityLNCaP, 22Rv1Various concentrations of this compound with DHT stimulationDose-dependent inhibition of DHT-induced AR activity.[1][1]
Colony FormationLNCaP, 22Rv120 µM this compound for 7 daysSignificant inhibition of colony formation compared to AR-negative cells.[1][1]
Cell MigrationLNCaP, 22Rv1Various concentrations of this compoundDose-dependent inhibition of cell migration.[1][1]
AR Protein Half-lifeLNCaP, 22Rv1This compound with cycloheximideShortened AR protein half-life.[1][1]
Proteasome InhibitionLNCaP, 22Rv1This compound with or without 10 µM MG132MG132 rescued the this compound-induced decrease in AR protein.[1][1]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: LNCaP and 22Rv1 cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for AR Protein Levels
  • Cell Seeding: Seed LNCaP or 22Rv1 cells in 6-well plates.

  • Treatment: Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 12-24 hours. For experiments investigating the effect of androgens, dihydrotestosterone (DHT) can be added.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) kit.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Cell Treatment: Treat LNCaP or 22Rv1 cells with this compound as described for Western blotting.

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for AR, PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the relative fold change in expression using the ΔΔCt method.

Luciferase Reporter Assay for AR Transcriptional Activity
  • Transfection: Co-transfect LNCaP or 22Rv1 cells with an MMTV-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) in a 24-well plate.

  • Treatment: After 24 hours, treat the cells with different concentrations of this compound, followed by stimulation with DHT for 12 hours.[3]

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Express the results as the ratio of firefly to Renilla luciferase activity.

Colony Formation Assay
  • Cell Seeding: Seed a low density of LNCaP or 22Rv1 cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat the cells with this compound (e.g., 20 µM) or vehicle control.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies.

Cell Migration Assay (Transwell Assay)
  • Cell Seeding: Seed LNCaP or 22Rv1 cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in a serum-free medium.

  • Treatment: Add different concentrations of this compound to the upper chamber.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS or DHT) to the lower chamber.

  • Incubation: Incubate for 12-24 hours to allow for cell migration.

  • Staining and Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert with crystal violet. Quantify the migrated cells by counting under a microscope or by eluting the stain and measuring absorbance.

Visualizations

Signaling Pathway of this compound Action

HG122_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition This compound Action AR_inactive Inactive AR AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation HSP HSP HSP->AR_inactive Androgen Androgen (e.g., DHT) Androgen->AR_inactive Binds AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation Proteasome Proteasome AR_active->Proteasome Ubiquitination ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_target_genes AR Target Genes (PSA, TMPRSS2) ARE->AR_target_genes Transcription mRNA mRNA AR_target_genes->mRNA Protein Protein (Growth, Proliferation) mRNA->Protein Cell_Growth Cell Growth Protein->Cell_Growth Metastasis Metastasis Protein->Metastasis This compound This compound This compound->AR_active Promotes Degradation AR Degradation Proteasome->Degradation Degradation->Cell_Growth Inhibits Degradation->Metastasis Inhibits

Caption: Mechanism of this compound in prostate cancer cells.

Experimental Workflow for this compound Treatment and Analysis

HG122_Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: LNCaP or 22Rv1 Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment western_blot Western Blot (AR Protein Levels) treatment->western_blot qpcr qRT-PCR (AR, PSA, TMPRSS2 mRNA) treatment->qpcr luciferase Luciferase Assay (AR Activity) treatment->luciferase colony_formation Colony Formation Assay (Proliferation) treatment->colony_formation migration Migration Assay (Metastatic Potential) treatment->migration data_analysis Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis luciferase->data_analysis colony_formation->data_analysis migration->data_analysis conclusion Conclusion: This compound inhibits AR signaling and prostate cancer cell progression data_analysis->conclusion

Caption: Workflow for evaluating this compound effects.

References

Application Notes and Protocols for HG122 in a Castration-Resistant Prostate Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG122 is a novel small molecule compound that has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC).[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in in vivo xenograft studies, based on published research. The primary mechanism of action for this compound is the promotion of androgen receptor (AR) protein degradation via the proteasome pathway, thereby impairing AR signaling, which is a key driver in the progression of CRPC.[1][2][3][4] In preclinical studies, this compound has been shown to suppress CRPC cell proliferation and metastasis, and inhibit tumor growth in both subcutaneous and orthotopic xenograft models.[1][3]

Data Presentation

Table 1: Efficacy of this compound in 22RV1 Subcutaneous Xenograft Model.[5]
Treatment GroupDoseTumor Growth Inhibition
Bicalutamide (BIC)10 mg/kg/d30%
This compound10 mg/kg/d60%
This compound25 mg/kg/d~80%
Table 2: Efficacy of this compound in 22RV1 Orthotopic Xenograft Model.[5][6]
Treatment GroupDoseTumor Volume Reduction
Enzalutamide (ENZ)10 mg/kg/d60%
This compound10 mg/kg/d82%

Experimental Protocols

22RV1 Subcutaneous Xenograft Model Protocol

This protocol outlines the procedure for establishing and treating a subcutaneous xenograft model of castration-resistant prostate cancer using the 22RV1 cell line.[5][6]

Materials:

  • 22RV1 human prostate cancer cells

  • BALB/c-nude mice (male, 6 weeks old)[5][6]

  • Phosphate-buffered saline (PBS)

  • Matrigel

  • This compound

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation: Culture 22RV1 cells in appropriate media. On the day of injection, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 3 x 10^7 cells/mL.[5]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right dorsal flank of each mouse.[5][6]

  • Tumor Growth Monitoring: Allow tumors to grow to a volume of approximately 100 mm³. Measure tumor volume twice a week using calipers and calculate using the formula: Volume = (length x width²) / 2.

  • Treatment: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg/d, this compound at 25 mg/kg/d). Administer treatment daily via the appropriate route (e.g., oral gavage).

  • Endpoint: Continue treatment for the specified duration. Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

22RV1 Orthotopic Xenograft Model Protocol

This protocol describes the establishment of an orthotopic xenograft model to evaluate the effect of this compound on both primary tumor growth and metastasis.[1][3][5][6]

Materials:

  • 22RV1 human prostate cancer cells (stably expressing a reporter like luciferase for bioluminescent imaging)

  • Castrated male BALB/c-nude mice (6 weeks old)

  • Surgical instruments

  • Anesthesia

  • This compound

  • Enzalutamide (as a comparator)

  • Vehicle control

  • Bioluminescent imaging system

Procedure:

  • Surgical Procedure: Anesthetize the castrated mice. Make a small abdominal incision to expose the prostate.

  • Tumor Cell Implantation: Inject 22RV1-luciferase cells directly into the prostate gland. Suture the incision.

  • Tumor Growth Monitoring: Monitor tumor growth and metastasis non-invasively using a bioluminescent imaging system.

  • Treatment: Once tumors are established (as determined by imaging), randomize mice into treatment groups (e.g., vehicle control, this compound, enzalutamide). Administer daily treatments.

Visualizations

experimental_workflow cluster_subcutaneous Subcutaneous Xenograft Workflow cluster_orthotopic Orthotopic Xenograft Workflow sub_cell_prep 22RV1 Cell Preparation sub_injection Subcutaneous Injection sub_cell_prep->sub_injection sub_monitoring Tumor Growth Monitoring sub_injection->sub_monitoring sub_treatment Treatment Initiation (Tumor Volume ~100 mm³) sub_monitoring->sub_treatment sub_endpoint Endpoint Analysis (Tumor Weight, Histology) sub_treatment->sub_endpoint ortho_cell_prep 22RV1-Luciferase Cell Preparation ortho_injection Orthotopic Injection ortho_cell_prep->ortho_injection ortho_monitoring Bioluminescent Imaging ortho_injection->ortho_monitoring ortho_treatment Treatment Initiation ortho_monitoring->ortho_treatment ortho_endpoint Endpoint Analysis (Imaging, Necropsy) ortho_treatment->ortho_endpoint

Caption: Experimental workflows for subcutaneous and orthotopic xenograft models.

signaling_pathway cluster_ar_signaling Androgen Receptor Signaling in CRPC & this compound Action Androgen Androgens AR Androgen Receptor (AR) Androgen->AR Activation ARE Androgen Response Element (ARE) AR->ARE Binding Proteasome Proteasome AR->Proteasome Targeted for Degradation Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) ARE->Target_Genes Transcription Cell_Growth Tumor Growth & Survival Target_Genes->Cell_Growth This compound This compound This compound->AR Induces Degradation AR Degradation Proteasome->Degradation

Caption: this compound promotes AR degradation, inhibiting downstream signaling.

References

Application Notes and Protocols: Dose-Response of HG122 in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the dose-response relationship of the novel compound HG122 in various prostate cancer cell lines. This compound has been identified as a potent small molecule that demonstrates significant anti-proliferative and anti-metastatic effects, particularly in castration-resistant prostate cancer (CRPC) cells. The primary mechanism of action involves the degradation of the Androgen Receptor (AR) protein, a key driver in prostate cancer progression. This document outlines the quantitative effects of this compound on cell viability and summarizes detailed protocols for key in vitro assays to facilitate further research and development.

Quantitative Data Summary

The anti-proliferative activity of this compound was evaluated across a panel of human prostate cancer cell lines with varying Androgen Receptor (AR) status. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour treatment period.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (µM)Notes
LNCaPAR-positive (androgen-dependent)8.7[1][2]Expresses functional T877A-mutated AR.[2]
22Rv1AR-positive (androgen-independent)7.3[1][2]Expresses functional H874Y-mutated AR.[2]
PC3AR-negative> 20[1][2]Does not express AR.[2]
DU145AR-negative> 20[1][2]Does not express AR.[2]

Key Observation: this compound demonstrates significantly higher potency in AR-positive prostate cancer cell lines (LNCaP and 22Rv1) compared to AR-negative lines (PC3 and DU145), suggesting that its anti-tumor activity is primarily mediated through the AR signaling pathway.[1][2]

Mechanism of Action: Androgen Receptor Degradation

This compound impairs the Androgen Receptor (AR) signaling pathway, which is a critical pathway for the growth and survival of most prostate cancers.[1][3] Mechanistically, this compound promotes the degradation of the AR protein through the proteasome pathway.[1][3] This leads to a reduction in the expression of AR target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2), ultimately resulting in the inhibition of cell growth and metastasis in castration-resistant prostate cancer.[1][3] Notably, this compound does not affect the mRNA expression level of the AR itself.[1][3]

HG122_Mechanism_of_Action cluster_cell Prostate Cancer Cell This compound This compound AR_Protein Androgen Receptor (AR Protein) This compound->AR_Protein promotes Proteasome Proteasome AR_Protein->Proteasome targeted to AR_Signaling AR Signaling Pathway AR_Protein->AR_Signaling activates AR_Degradation AR Degradation Proteasome->AR_Degradation AR_Degradation->AR_Signaling inhibits AR_Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) AR_Signaling->AR_Target_Genes upregulates Cell_Growth Cell Growth & Metastasis AR_Target_Genes->Cell_Growth promotes

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the dose-response of this compound in prostate cancer cells.

Cell Viability (MTS) Assay

This assay is used to determine the effect of this compound on the proliferation and viability of prostate cancer cells and to calculate the IC50 values.

Materials:

  • Human prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC3, DU145)

  • Appropriate cell culture medium and supplements

  • This compound compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTS reagent

  • Plate reader (spectrophotometer)

Procedure:

  • Seed human prostate cancer cells in 96-well plates at an appropriate density.

  • Allow the cells to attach and grow for 12 hours.

  • Remove the medium and expose the cells to various concentrations of this compound (e.g., 0, 2.5, 5, 10, and 20 µM) for 48 or 72 hours.[1] For androgen-dependent studies, cells can be treated with or without 10 nM DHT.[1]

  • After the incubation period, add 25 µL of MTS reagent to each well.[1]

  • Incubate the plates at 37°C for approximately 1 hour.[1]

  • Measure the spectrophotometric absorbance at 490 nm using a 96-well plate reader.[1]

  • Calculate the number of viable cells relative to the untreated control.

  • The IC50 value can be calculated using graphing software such as GraphPad Prism.[1]

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_12h Incubate for 12h for cell attachment Seed_Cells->Incubate_12h Add_this compound Add varying concentrations of this compound Incubate_12h->Add_this compound Incubate_48h Incubate for 48h Add_this compound->Incubate_48h Add_MTS Add MTS reagent Incubate_48h->Add_MTS Incubate_1h Incubate for 1h Add_MTS->Incubate_1h Read_Absorbance Measure absorbance at 490 nm Incubate_1h->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Cell Viability (MTS) Assay.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to grow into colonies.

Materials:

  • Human prostate cancer cell lines

  • 6-well plates

  • This compound compound

  • 4% paraformaldehyde

  • 0.2% crystal violet solution

  • Microscope

Procedure:

  • Seed prostate cancer cells into 6-well plates at a low density.

  • Allow the cells to attach to the plate surface overnight.

  • Incubate the cells with indicated concentrations of this compound for 1 week.[1]

  • After the incubation period, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[1]

  • Stain the colonies with 0.2% crystal violet.[1]

  • Visualize the colonies under a microscope and count them.

  • Analyze the results as the ratio of the number of colonies in treated samples to that in untreated samples.[1]

Transwell Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of prostate cancer cells.

Materials:

  • Transwell inserts with a porous membrane (e.g., Matrigel-coated for invasion)

  • 24-well plates

  • Human prostate cancer cell lines

  • Serum-free medium and complete medium

  • This compound compound

  • DHT (optional, for AR-positive cells)

  • 4% paraformaldehyde

  • 0.1% crystal violet solution

  • Cotton swabs

  • Microscope

Procedure:

  • Prepare a cell suspension of 1 x 10^4 cells in serum-free medium containing various concentrations of this compound.[1]

  • Seed the cell suspension into the top chambers of the Transwell inserts.[1]

  • Fill the bottom chambers with complete medium containing 10 nM DHT and the corresponding concentrations of this compound.[1]

  • Incubate the plates for 12 hours at 37°C.[1]

  • After incubation, remove the non-invaded cells from the top of the membrane with a cotton swab.[1]

  • Fix the invaded cells on the bottom of the membrane with 4% paraformaldehyde.[1]

  • Stain the invaded cells with 0.1% crystal violet.[1]

  • Obtain images and quantify the number of invaded cells by manual counting.[1]

Conclusion

The small molecule this compound is a promising therapeutic agent for castration-resistant prostate cancer.[1][3] Its potent and selective inhibitory activity against AR-positive prostate cancer cells is mediated through the proteasomal degradation of the Androgen Receptor. The provided protocols offer a standardized approach for the in vitro evaluation of this compound and similar compounds, facilitating further investigations into their therapeutic potential.

References

Application Notes and Protocols: HG122 Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the HG122 luciferase reporter assay, a sensitive and quantitative method for studying the inhibition of the IRAK4 signaling pathway. This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune system and are implicated in various inflammatory and autoimmune diseases.

The assay utilizes a dual-luciferase reporter system to specifically measure the activity of the NF-κB signaling pathway, a downstream effector of IRAK4. By quantifying the inhibitory effect of this compound on NF-κB activation, researchers can assess its potential as a therapeutic agent.

Principle of the Assay

The assay employs a dual-luciferase reporter system to precisely measure the activity of the NF-κB signaling pathway.[1] Cells are co-transfected with two plasmids:

  • Firefly Luciferase Reporter Plasmid: This plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the IRAK4 pathway leads to the activation of NF-κB, which then drives the expression of firefly luciferase.

  • Renilla Luciferase Control Plasmid: This plasmid contains the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV). It serves as an internal control to normalize for transfection efficiency and cell viability.

The activity of firefly luciferase is directly proportional to the activation of the NF-κB pathway. This compound, by inhibiting IRAK4, is expected to reduce NF-κB activation and consequently decrease the expression of firefly luciferase. The ratio of firefly to Renilla luciferase activity provides a normalized measure of pathway inhibition.

Signaling Pathway Diagram

Caption: IRAK4-mediated NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

G A Day 1: Seed HEK293T cells B Day 2: Co-transfect with Firefly and Renilla luciferase plasmids A->B C Day 3: Pre-incubate with this compound B->C D Stimulate with LPS C->D E Lyse cells D->E F Measure Firefly Luciferase Activity E->F G Measure Renilla Luciferase Activity F->G H Data Analysis: Calculate Firefly/Renilla Ratio G->H

Caption: Experimental workflow for the this compound dual-luciferase reporter assay.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
HEK293T cellsATCCCRL-3216
Dulbecco's Modified Eagle's Medium (DMEM)Thermo Fisher11965092
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
NF-κB Firefly Luciferase Reporter PlasmidPromegaE8491
Renilla Luciferase Control PlasmidPromegaE6921
Transfection Reagent (e.g., Lipofectamine 3000)Thermo FisherL3000015
This compoundBenchChemB7890
Lipopolysaccharide (LPS) from E. coliSigma-AldrichL4391
Dual-Luciferase® Reporter Assay SystemPromegaE1910
96-well white, clear-bottom tissue culture platesCorning3610
96-well opaque white assay platesCorning3917
Phosphate-Buffered Saline (PBS)Thermo Fisher10010023
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418

Detailed Experimental Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • On Day 1, seed the HEK293T cells into a 96-well white, clear-bottom tissue culture plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.[1]

  • Incubate the plate overnight to allow for cell adherence.[1]

Day 2: Co-transfection

  • Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.

  • Co-transfect each well with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. A 10:1 ratio of firefly to Renilla plasmid is recommended to start.

  • Incubate the cells for 24-48 hours post-transfection.

Day 3: this compound Treatment and Pathway Stimulation

  • Prepare serial dilutions of this compound in serum-free DMEM. A suggested starting concentration range is 0.1 nM to 10 µM.[1] Also, prepare a vehicle control (e.g., 0.1% DMSO).[1]

  • Gently remove the medium from the cells and replace it with 90 µL of the appropriate this compound dilution or vehicle control.[1]

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C.[1]

  • Prepare the agonist solution. For LPS, a final concentration of 100 ng/mL is recommended.[1]

  • Add 10 µL of the agonist solution (or vehicle for unstimulated controls) to each well.

  • Incubate the plate for 6-8 hours at 37°C.

Day 4: Cell Lysis and Luciferase Assay

  • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.[1]

  • Remove the culture medium from the wells.

  • Wash the cells once with 100 µL of PBS.[1]

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[1]

  • Transfer the entire cell lysate (20 µL) to a 96-well opaque white assay plate.[1]

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.[1]

  • Measure the firefly luciferase activity using a luminometer.[1]

  • Add 100 µL of Stop & Glo® Reagent to each well.[1]

  • Measure the Renilla luciferase activity using a luminometer.[1]

Data Presentation and Analysis

The primary endpoint of this assay is the ratio of firefly luciferase activity to Renilla luciferase activity. This ratio is then used to calculate the percent inhibition of NF-κB activity by this compound.

Data Calculation:

  • Calculate the Firefly/Renilla Ratio for each well:

    • Ratio = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)

  • Normalize the data to the stimulated control:

    • % Activity = (Ratio of Sample / Average Ratio of Stimulated Control) * 100

  • Calculate the % Inhibition:

    • % Inhibition = 100 - % Activity

Example Data Table:

This compound Concentration (nM)Firefly RLU (Raw)Renilla RLU (Raw)Firefly/Renilla Ratio% Inhibition
0 (Unstimulated)1,50050,0000.03N/A
0 (Stimulated)150,00052,0002.880
0.1135,00051,0002.658.0
1100,00053,0001.8934.4
1050,00049,0001.0264.6
10015,00050,5000.3089.6
10005,00051,5000.1096.5
100002,00050,0000.0498.6

IC50 Determination:

The half-maximal inhibitory concentration (IC50) of this compound can be determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Quality Control

  • Z'-factor: To assess the quality of the assay, a Z'-factor can be calculated using the stimulated and unstimulated controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

  • Signal-to-Background Ratio: The ratio of the signal from the stimulated control to the unstimulated control should be sufficiently high to provide a good dynamic range for measuring inhibition.

Conclusion

The this compound luciferase reporter assay is a powerful tool for quantifying the inhibitory activity of compounds targeting the IRAK4-NF-κB signaling pathway. This detailed protocol provides a framework for researchers to implement this assay in their drug discovery and development efforts. Careful attention to experimental detail and appropriate data analysis will ensure the generation of reliable and reproducible results.

References

Application Note: Immunoprecipitation Assay for Detecting HG122-Induced Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein.[1][2] This process is orchestrated by a cascade of enzymes: E1 (activating), E2 (conjugating), and E3 (ligating) enzymes.[1][2][3] The attachment of ubiquitin can signal for protein degradation via the proteasome, alter protein activity, or mediate protein-protein interactions.[1][2][4] Dysregulation of the ubiquitination pathway is implicated in various diseases, including cancer.[2]

HG122 is a novel small molecule compound that has been shown to promote the degradation of the Androgen Receptor (AR) through the proteasome pathway, suggesting it induces AR ubiquitination.[5] The AR is a key driver of prostate cancer growth and progression.[5][6] Therefore, understanding how this compound induces AR ubiquitination is crucial for its development as a potential therapeutic agent.

This application note provides a detailed protocol for utilizing immunoprecipitation (IP) to detect and analyze the ubiquitination of a target protein, such as the Androgen Receptor, upon treatment with this compound. Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions and can be effectively used to determine if a target protein is ubiquitinated.[4]

Principle of the Assay

The core principle of this assay is to specifically isolate a target protein from a cell lysate using an antibody that recognizes the protein of interest. If the target protein is ubiquitinated, ubiquitin molecules will be covalently attached to it. By subsequently probing for ubiquitin in the immunoprecipitated sample via Western blotting, the ubiquitination status of the target protein can be determined. An alternative approach is to immunoprecipitate all ubiquitinated proteins using an anti-ubiquitin antibody and then probe for the specific protein of interest.[7]

Data Presentation

Table 1: Key Quantitative Parameters for Immunoprecipitation Protocol

ParameterRecommended Value/RangeNotes
Cell Culture
Cell Seeding Density2 x 10^6 cells / 10 cm dishAdjust based on cell line proliferation rate.
This compound Treatment1-10 µM for 4-24 hoursOptimal concentration and time should be determined empirically.
Proteasome Inhibitor (e.g., MG132)10-20 µM for 4-6 hours prior to harvestTo prevent degradation of ubiquitinated proteins.
Lysis & Protein Quantification
Lysis Buffer Volume1 mL per 10 cm dishEnsure complete cell coverage.
Protein Concentration for IP1-2 mg total proteinHigher concentrations may be needed for low-abundance proteins.
Immunoprecipitation
Primary Antibody (anti-target)1-5 µg per 1 mg of protein lysateTitrate antibody for optimal performance.
Protein A/G Agarose Beads20-30 µL of 50% slurryEnsure sufficient binding capacity.
Incubation Time (Antibody-Lysate)4°C, overnight with rotationFor maximal binding.
Incubation Time (Beads-Antibody-Lysate)4°C, 2-4 hours with rotation
Western Blotting
Primary Antibody (anti-ubiquitin)1:1000 dilutionAdjust based on antibody specifications.
Primary Antibody (anti-target)1:1000 - 1:5000 dilutionTo confirm successful immunoprecipitation.
Secondary Antibody1:5000 - 1:10000 dilutionHRP-conjugated.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Prostate cancer cell lines expressing the target protein (e.g., LNCaP, 22RV1).[5]

  • Culture Media: RPMI-1640, DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cell Treatment:

    • This compound (stock solution in DMSO)

    • Proteasome inhibitor (e.g., MG132)

    • Vehicle control (DMSO)

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[8]

    • Deubiquitinase (DUB) inhibitors (e.g., 10 mM N-ethylmaleimide - NEM).[8][9]

    • Wash Buffer (e.g., modified RIPA with lower detergent concentration).

    • 2x Laemmli Sample Buffer

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-Androgen Receptor).

    • Primary antibody for Western blotting (e.g., anti-ubiquitin, anti-Androgen Receptor).

    • Secondary HRP-conjugated antibodies.

  • Beads: Protein A/G agarose or magnetic beads.[4]

  • Equipment:

    • Standard cell culture equipment

    • Refrigerated centrifuge

    • End-over-end rotator

    • SDS-PAGE and Western blotting equipment

Protocol: Immunoprecipitation of Target Protein to Detect Ubiquitination

This protocol describes the immunoprecipitation of a target protein (e.g., Androgen Receptor) followed by Western blot analysis to detect ubiquitination.

1. Cell Culture and Treatment: a. Plate cells in 10 cm dishes and grow to 70-80% confluency. b. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time. c. In the final 4-6 hours of treatment, add a proteasome inhibitor (e.g., MG132) to the media to allow for the accumulation of ubiquitinated proteins.

2. Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold RIPA buffer containing protease, phosphatase, and DUB inhibitors to each dish.[8] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] f. Transfer the supernatant to a new tube. This is the total cell lysate. g. Determine the protein concentration using a BCA or Bradford assay.

3. Immunoprecipitation: a. Dilute 1-2 mg of total protein lysate to a final volume of 500 µL with lysis buffer. b. Save 50 µL of the diluted lysate as the "input" control. c. Add 1-5 µg of the primary antibody against the target protein to the remaining lysate. d. Incubate overnight at 4°C on an end-over-end rotator. e. The next day, add 20-30 µL of pre-washed Protein A/G agarose bead slurry to the lysate-antibody mixture.[8] f. Incubate for 2-4 hours at 4°C with rotation.

4. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate the supernatant. c. Wash the beads three to five times with 1 mL of cold wash buffer. After each wash, pellet the beads and discard the supernatant. This step is crucial to remove non-specifically bound proteins.[4]

5. Elution: a. After the final wash, remove all residual wash buffer. b. Add 40 µL of 2x Laemmli sample buffer to the beads. c. Boil the samples at 95-100°C for 10 minutes to elute the immunoprecipitated proteins and denature them.[8] d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

6. Western Blot Analysis: a. Load the eluted immunoprecipitated samples and the input control onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and develop with an ECL substrate to visualize the protein bands. i. To confirm the successful immunoprecipitation of the target protein, the membrane can be stripped and re-probed with an antibody against the target protein.[9]

Controls for the Experiment:
  • Input Control: A small fraction of the total cell lysate is run alongside the IP samples to show the initial amount of the target protein and its ubiquitination status in the whole cell lysate.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) instead of this compound to establish a baseline level of ubiquitination.

  • Isotype Control: A non-specific IgG antibody of the same isotype as the IP antibody is used in a parallel IP to control for non-specific binding of proteins to the antibody and beads.

Mandatory Visualizations

Diagrams

experimental_workflow Immunoprecipitation Workflow for Ubiquitination Assay cluster_cell_prep Cell Preparation & Treatment cluster_lysis Cell Lysis & Protein Extraction cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. This compound / Vehicle Treatment cell_culture->treatment inhibitor 3. Proteasome Inhibitor Addition treatment->inhibitor lysis 4. Cell Lysis inhibitor->lysis centrifugation 5. Centrifugation lysis->centrifugation supernatant 6. Collect Supernatant (Lysate) centrifugation->supernatant add_antibody 7. Add Primary Antibody supernatant->add_antibody add_beads 8. Add Protein A/G Beads add_antibody->add_beads washing 9. Wash Beads add_beads->washing elution 10. Elute Proteins washing->elution sds_page 11. SDS-PAGE elution->sds_page western_blot 12. Western Blot sds_page->western_blot detection 13. Detect Ubiquitination western_blot->detection

Caption: Experimental workflow for immunoprecipitation assay.

signaling_pathway Hypothetical Signaling Pathway of this compound-Induced AR Ubiquitination This compound This compound E3_Ligase E3 Ubiquitin Ligase (e.g., MDM2, RNF6) This compound->E3_Ligase Activates / Recruits AR Androgen Receptor (AR) E3_Ligase->AR Binds to Ub_AR Ubiquitinated AR E3_Ligase->Ub_AR Catalyzes Ubiquitination Ub Ubiquitin Ub->E3_Ligase Recruited Proteasome Proteasome Ub_AR->Proteasome Targeted to Degradation AR Degradation Proteasome->Degradation Mediates

Caption: Hypothetical this compound signaling pathway.

References

Application Notes and Protocols: Quantitative PCR for Androgen Receptor (AR) Target Genes with HG122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer, including castration-resistant prostate cancer (CRPC).[1][2] Consequently, the AR signaling pathway is a primary target for therapeutic intervention. HG122 is a novel small molecule compound that has been identified as a potent inhibitor of CRPC.[1][2] Mechanistically, this compound promotes the degradation of the AR protein through the proteasome pathway, leading to the downregulation of AR target genes.[1][2][3]

These application notes provide a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to assess the efficacy of this compound in downregulating key AR target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2), in prostate cancer cell lines.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

In the canonical pathway, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) in the promoter or enhancer regions of its target genes, recruiting co-regulators and initiating transcription of genes that drive cell proliferation and survival.

This compound disrupts this pathway by inducing the ubiquitination and subsequent degradation of the AR protein via the proteasome. This reduction in AR protein levels prevents the transcription of AR target genes, thereby inhibiting tumor growth.[1]

Caption: Androgen Receptor signaling pathway and inhibition by this compound.

Experimental Protocols

This section details the experimental workflow for assessing the effect of this compound on AR target gene expression using qPCR.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR cluster_data_analysis Data Analysis cell_seeding Seed Prostate Cancer Cells (e.g., LNCaP, 22Rv1) treatment Treat with this compound and/or DHT cell_seeding->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_quantification RNA Quantification & Quality Control rna_extraction->rna_quantification cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quantification->cdna_synthesis qpcr_setup Prepare qPCR Reaction Mix cdna_synthesis->qpcr_setup qpcr_run Perform qPCR qpcr_setup->qpcr_run cq_values Obtain Cq Values qpcr_run->cq_values delta_delta_ct Calculate Relative Gene Expression (ΔΔCq Method) cq_values->delta_delta_ct

Caption: Experimental workflow for qPCR analysis of AR target genes.
Cell Culture and Treatment

  • Cell Lines: LNCaP or 22Rv1 prostate cancer cell lines are suitable models.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • For androgen-deprivation experiments, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS for 24 hours prior to treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) in the presence or absence of an AR agonist like dihydrotestosterone (DHT) (e.g., 10 nM) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

Total RNA Extraction
  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol.

  • Resuspend the RNA pellet in RNase-free water.

  • Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

cDNA Synthesis (Reverse Transcription)
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

  • Dilute the resulting cDNA product with nuclease-free water (e.g., 1:10 dilution) for use in qPCR.

Quantitative PCR (qPCR)
  • Primer Design: Use validated primers for the target genes (AR, PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) for normalization.

    GeneForward Primer (5'-3')Reverse Primer (5'-3')
    ARCCTGGCTTCCGCAACTTACACGGACTTGTGCATGCGGTACTCA
    PSAACCAGAGGAGTTCTTGACCCCAAACCCCAGAATCACCCGAGCAG
    TMPRSS2CCTCTAACTGGTGTGATGGCGTTGCCAGGACTTCCTCTGAGATG
    GAPDHGTGGTCTCCTCTGACTTCAACACTCTTCCTCTTGTGCTCTTGCT
  • qPCR Reaction Mix: Prepare the qPCR reaction mix using a SYBR Green-based master mix. For a single 20 µL reaction:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Diluted cDNA

    • 6 µL Nuclease-free water

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis

Data Analysis

The relative quantification of gene expression can be determined using the comparative Cq (ΔΔCq) method.

  • Normalization to Housekeeping Gene (ΔCq): ΔCq = Cq (target gene) - Cq (housekeeping gene)

  • Normalization to Control (ΔΔCq): ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)

  • Calculate Fold Change: Fold Change = 2-ΔΔCq

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from a qPCR experiment investigating the effect of this compound on AR target gene expression in LNCaP cells treated with DHT.

Table 1: Raw Cq Values

TreatmentTarget GeneReplicate 1 CqReplicate 2 CqReplicate 3 CqAverage Cq
Vehicle Control + DHT (10 nM)GAPDH18.5218.6118.4918.54
AR22.3122.4522.3822.38
PSA20.1520.2220.1820.18
TMPRSS221.8921.9521.9121.92
This compound (10 µM) + DHT (10 nM)GAPDH18.6518.5818.6218.62
AR22.4222.3522.4922.42
PSA23.5823.6523.5523.59
TMPRSS224.7124.7924.7524.75

Table 2: Relative Gene Expression Analysis (ΔΔCq Method)

TreatmentTarget GeneAverage CqΔCq (vs. GAPDH)ΔΔCq (vs. Control)Fold Change (2-ΔΔCq)
Vehicle Control + DHT (10 nM)AR22.383.840.001.00
PSA20.181.640.001.00
TMPRSS221.923.380.001.00
This compound (10 µM) + DHT (10 nM)AR22.423.80-0.041.03
PSA23.594.973.330.10
TMPRSS224.756.132.750.15

Summary of Expected Results

As demonstrated in the example data, treatment with this compound is not expected to significantly alter the mRNA levels of the AR gene itself.[1] However, a significant reduction in the mRNA expression of AR target genes, such as PSA and TMPRSS2, is anticipated.[1][2] This is consistent with this compound's mechanism of action, which involves the post-transcriptional degradation of the AR protein, thereby inhibiting its ability to activate target gene expression. The qPCR data should clearly demonstrate a dose-dependent decrease in PSA and TMPRSS2 mRNA levels in cells treated with this compound.

References

Application Notes and Protocols for Establishing a Subcutaneous Xenograft Model for Human Gastric Cancer (HG122 Cell Line)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subcutaneous xenograft models are a cornerstone in preclinical cancer research, providing a valuable in vivo platform to study tumor growth, angiogenesis, and the efficacy of novel therapeutic agents. This document provides a detailed methodology for establishing a subcutaneous xenograft model using the hypothetical human gastric cancer cell line, HG122. These protocols are designed to be a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

While patient-derived xenograft (PDX) models that involve implanting patient tumor samples into immunodeficient mice are also utilized for their clinical relevance, cell line-derived xenograft (CDX) models, as detailed below, offer the advantages of simplicity, reproducibility, and ease of monitoring tumor progression.[1][2] This makes them particularly suitable for initial efficacy testing and pharmacodynamic studies.[3]

Key Experimental Protocols

Cell Culture and Preparation of this compound Cells

This protocol outlines the steps for culturing and preparing this compound cells for subcutaneous injection.

Materials:

  • This compound human gastric cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Sterile centrifuge tubes

  • Ice

Procedure:

  • Cell Culture: Culture this compound cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture the cells when they reach 80-90% confluency.

  • Cell Harvest:

    • Aspirate the culture medium.

    • Wash the cell monolayer with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Transfer the cell suspension to a sterile centrifuge tube.

  • Cell Counting and Viability:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a known volume of complete growth medium.

    • Determine the cell number and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Preparation for Injection:

    • Centrifuge the required number of cells.

    • Resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

    • Keep the cell suspension on ice to maintain viability until injection.[4]

Subcutaneous Xenograft Establishment

This protocol details the procedure for injecting this compound cells into immunodeficient mice to establish subcutaneous tumors.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude, NOD-SCID, or NSG mice), 6-8 weeks old, female.[5]

  • Prepared this compound cell suspension

  • Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate)

  • 1 mL sterile syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol)

  • Sterile surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Shave the hair from the injection site (typically the right flank).

    • Disinfect the shaved area with 70% ethanol.

  • Cell Injection:

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.

    • Gently lift the skin at the injection site to create a tent.

    • Insert the needle subcutaneously, parallel to the body, and inject the cell suspension (typically 100-200 µL).[4]

    • Slowly withdraw the needle to prevent leakage.

  • Post-Injection Monitoring:

    • Monitor the mice for any adverse reactions to the anesthesia and the injection.

    • Return the mice to a clean, warm cage for recovery.

    • Provide appropriate post-operative care as per institutional guidelines.

Tumor Growth Monitoring and Data Collection

This protocol describes how to monitor tumor growth and collect relevant data.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Tumor Measurement:

    • Begin monitoring for tumor formation 3-7 days post-injection.

    • Once tumors are palpable, measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[6][7]

  • Body Weight Measurement:

    • Record the body weight of each mouse at the time of tumor measurement to monitor overall health.

  • Data Recording:

    • Maintain a detailed record of tumor measurements and body weights for each animal.

  • Ethical Considerations:

    • Monitor animals for signs of distress or morbidity.

    • Euthanize animals when tumors reach the predetermined endpoint (e.g., >1500 mm³), or if they show signs of significant weight loss or poor health, in accordance with institutional animal care and use committee (IACUC) guidelines.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: this compound Cell Injection Parameters

ParameterValue
Cell LineThis compound (Human Gastric Cancer)
Mouse StrainBALB/c Nude
Age of Mice6-8 weeks
Sex of MiceFemale
Number of Cells Injected5 x 10^6
Injection Volume100 µL
Injection VehiclePBS and Matrigel® (1:1)
Injection SiteRight Flank, Subcutaneous

Table 2: Tumor Growth and Animal Health Monitoring

Time Point (Days Post-Injection)Average Tumor Volume (mm³) ± SEMAverage Body Weight (g) ± SEM
Day 750 ± 820.1 ± 0.5
Day 10120 ± 1520.5 ± 0.6
Day 14250 ± 3020.8 ± 0.5
Day 17450 ± 5521.0 ± 0.7
Day 21700 ± 8021.2 ± 0.6

(Note: The data in Table 2 is hypothetical and for illustrative purposes only.)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in establishing the this compound subcutaneous xenograft model.

G cluster_prep Cell Preparation cluster_injection Xenograft Establishment cluster_monitoring Monitoring & Analysis CellCulture This compound Cell Culture Harvest Harvest & Count Cells CellCulture->Harvest Prepare Prepare Injection Suspension Harvest->Prepare Anesthetize Anesthetize Mouse Prepare->Anesthetize Inject Subcutaneous Injection Anesthetize->Inject Monitor Monitor Tumor Growth Inject->Monitor Measure Measure Tumor Volume Monitor->Measure Data Data Analysis Measure->Data

Experimental Workflow Diagram
Key Signaling Pathways in Gastric Cancer

Dysregulation of several key signaling pathways is a hallmark of gastric cancer. Understanding these pathways is crucial for developing targeted therapies. The diagram below illustrates some of the commonly altered pathways. Dysregulation of pathways such as Wnt/β-catenin, Hedgehog, Hippo, and Notch signaling have been observed in gastric cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation WNT Wnt Ligand BetaCatenin β-catenin WNT->BetaCatenin BetaCatenin->Proliferation

Simplified Gastric Cancer Signaling Pathways

References

Application Notes and Protocols for Orthotopic Tumor Model for Metastasis Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for utilizing an orthotopic tumor model to study the metastatic potential of cancer cells and evaluate the efficacy of therapeutic compounds, such as HG122. The protocols outlined below are tailored for researchers, scientists, and drug development professionals.

Introduction

Orthotopic tumor models are invaluable tools in preclinical cancer research as they involve implanting cancer cells into the corresponding organ of origin in an animal model, typically an immunodeficient mouse.[1][2] This approach more accurately recapitulates the tumor microenvironment, tumor-stroma interactions, and the metastatic cascade compared to traditional subcutaneous xenograft models.[1][3][4] Consequently, orthotopic models are considered more clinically relevant for studying tumor progression, metastasis, and for evaluating the efficacy of novel anti-cancer therapeutics.[1][5]

This document provides detailed protocols for establishing a prostate cancer orthotopic model and for studying the effects of the small molecule inhibitor this compound on tumor growth and metastasis. This compound has been identified as a compound that can suppress the proliferation and metastasis of castration-resistant prostate cancer (CRPC) cells.[6]

Materials and Methods

Cell Line Selection and Culture

For this protocol, the human prostate carcinoma cell line PC-3 is recommended. PC-3 cells are androgen-independent and known for their high metastatic potential, making them a suitable model for studying metastasis.

  • Cell Line: PC-3 (human prostate adenocarcinoma)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be passaged upon reaching 80-90% confluency. For implantation, cells should be harvested during the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion.[5]

Animal Model
  • Species: Athymic Nude Mice (e.g., NU/J) or SCID mice.

  • Age/Sex: 6-8 week old male mice.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Compound Preparation
  • Compound: this compound

  • Formulation: The formulation of this compound for in vivo administration should be optimized based on its solubility and stability. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low to avoid toxicity.

Experimental Protocols

Orthotopic Implantation of PC-3 Cells

This protocol describes the surgical orthotopic implantation of PC-3 cells into the prostate gland of a mouse.

  • Anesthesia and Preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[7][8] Place the anesthetized mouse in a supine position on a heated surgical pad to maintain body temperature. Shave and sterilize the lower abdominal area with 70% ethanol and povidone-iodine.

  • Surgical Procedure:

    • Make a small midline incision (approximately 1 cm) in the lower abdomen to expose the peritoneal cavity.

    • Gently exteriorize the bladder and seminal vesicles to visualize the lobes of the prostate gland.

    • Prepare a cell suspension of PC-3 cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

    • Using a 30-gauge needle attached to a Hamilton syringe, carefully inject 10 µL of the cell suspension (containing 1 x 10^6 cells) into the dorsal prostate lobe.

    • To prevent leakage of tumor cells, a small drop of surgical glue can be applied to the injection site.

    • Carefully return the organs to the abdominal cavity.

    • Close the peritoneal wall and the skin with sutures or surgical clips.

  • Post-Operative Care: Administer analgesics as per IACUC guidelines. Monitor the animals closely for signs of distress, infection, or tumor-related complications.

Tumor Growth Monitoring and Drug Administration
  • Tumor Monitoring: Primary tumor growth can be monitored non-invasively using high-frequency ultrasound or bioluminescence imaging (if using luciferase-tagged cells). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once tumors are palpable or reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound or the vehicle control systemically (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

Assessment of Metastasis

Metastasis can be assessed at the end of the study after humane euthanasia of the animals.

  • Necropsy: Perform a thorough necropsy and examine major organs (lungs, liver, lymph nodes, and bones) for the presence of macroscopic metastatic lesions.

  • Ex Vivo Imaging: Organs can be harvested and imaged ex vivo for bioluminescent or fluorescent signals if appropriately tagged cell lines are used.

  • Histological Analysis: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm the presence of micrometastases. Immunohistochemistry (IHC) using a human-specific marker (e.g., human mitochondrial antigen) can be used to definitively identify human tumor cells in mouse tissues.

  • Quantitative PCR (qPCR): Genomic DNA can be isolated from organs, and qPCR can be performed using primers specific for human repetitive sequences (e.g., Alu sequences) to quantify the metastatic burden.

Data Presentation

The following tables provide examples of how to structure quantitative data from these studies.

Table 1: Effect of this compound on Primary Tumor Growth

Treatment GroupNumber of AnimalsInitial Tumor Volume (mm³) (Mean ± SEM)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control10102 ± 81543 ± 187-
This compound (10 mg/kg)10105 ± 9789 ± 11248.8
This compound (20 mg/kg)10101 ± 7456 ± 85**70.4
p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Quantification of Metastasis

Treatment GroupIncidence of Lung MetastasisNumber of Lung Metastatic Foci (Mean ± SEM)Incidence of Lymph Node MetastasisLymph Node Metastatic Burden (qPCR, Mean ± SEM)
Vehicle Control9/10 (90%)25.4 ± 4.18/10 (80%)1.00 ± 0.12
This compound (10 mg/kg)5/10 (50%)11.2 ± 2.54/10 (40%)0.45 ± 0.08
This compound (20 mg/kg)2/10 (20%) 3.1 ± 1.22/10 (20%) 0.18 ± 0.05
*p < 0.05, **p < 0.01 compared to Vehicle Control

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Preparation cluster_1 Orthotopic Implantation cluster_2 Tumor Growth & Treatment cluster_3 Metastasis Analysis a PC-3 Cell Culture b Harvest & Prepare Cell Suspension a->b c Anesthetize Mouse b->c d Surgical Implantation into Prostate c->d e Post-operative Care d->e f Monitor Tumor Growth (Ultrasound/BLI) e->f g Randomize into Treatment Groups f->g h Administer this compound or Vehicle g->h i Euthanasia & Necropsy h->i j Examine Organs for Macroscopic Metastases i->j k Histology (H&E, IHC) j->k l qPCR for Metastatic Burden j->l

Caption: Experimental workflow for the orthotopic prostate cancer model.

Key Signaling Pathway in PC-3 Metastasis

The PI3K/Akt/mTOR pathway is a critical driver of metastasis in many cancers, including prostate cancer. It regulates cell survival, proliferation, and migration.

G cluster_0 Cellular Responses GF Growth Factors (e.g., IGF, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits Survival Survival Akt->Survival Metastasis Metastasis Akt->Metastasis S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Proliferation S6K->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway in metastasis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HG122 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of HG122 for cell viability experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule compound that has demonstrated potent activity in the regression of castration-resistant prostate cancer (CRPC).[1][2] Its primary mechanism of action is the promotion of Androgen Receptor (AR) protein degradation through the proteasome pathway.[1][2] This leads to the impairment of the AR signaling pathway, which is crucial for the growth and survival of prostate cancer cells.[1][2]

Q2: What is the typical IC50 of this compound in cancer cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent. In AR-positive prostate cancer cell lines such as 22Rv1 and LNCaP, the IC50 has been reported to be in the range of 7-9 µM.[3] For AR-negative cells, the IC50 is higher, around 20 µM.[3] It is crucial to determine the IC50 for your specific cell line and experimental conditions.

Q3: How should I dissolve and store this compound?

A3: For optimal results, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically below 0.5%) to avoid solvent-induced toxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: Can this compound affect cells other than prostate cancer cells?

A4: While this compound has been primarily studied in the context of prostate cancer, its targeting of the Androgen Receptor suggests it may have effects on other cell types that express AR. Furthermore, it is suggested that this compound may have mechanisms of action beyond the AR signaling pathway that are yet to be fully elucidated.[1] Therefore, it is important to characterize the effect of this compound on your specific cell system.

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density for Cell Viability Assays

Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the this compound treatment period.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At 24, 48, and 72 hours post-seeding, perform a cell viability assay (e.g., MTT or MTS assay).

  • Plot the viability signal (e.g., absorbance) against the number of cells seeded for each time point.

  • Select the seeding density that results in a linear increase in signal over the intended duration of your this compound experiment and where cells are sub-confluent at the end of the assay.

Protocol 2: Dose-Response Experiment to Determine the IC50 of this compound

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a specific cell line.

Methodology:

  • Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM.

  • Include appropriate controls: a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death if available.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • Perform a cell viability assay, such as the MTT assay described below.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Protocol 3: MTT Cell Viability Assay

Objective: To assess cell metabolic activity as a measure of cell viability.

Methodology:

  • Following the treatment period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[4]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Table 1: Example Dose-Response Data for this compound in 22Rv1 Cells (48-hour treatment)

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0%
11.1030.06587.9%
30.8760.05169.8%
70.6210.04349.5%
100.4520.03936.0%
200.2130.02817.0%
500.1050.0198.4%
1000.0580.0114.6%

Table 2: IC50 Values of this compound in Different Prostate Cancer Cell Lines

Cell LineAndrogen Receptor StatusIncubation Time (hours)IC50 (µM)
LNCaPPositive72~8
22Rv1Positive48~7
PC-3Negative72>20
DU145Negative72>20

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before and during seeding. Use a multichannel pipette and mix the suspension frequently.
Edge effects in the 96-well plateAvoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Pipetting errors during serial dilutionEnsure thorough mixing at each dilution step. Use calibrated pipettes.
No clear dose-response curve This compound concentration range is not optimalTest a wider range of concentrations, spanning several orders of magnitude.
Cell line is insensitive to this compoundConfirm the AR status of your cell line. Consider using a more sensitive cell line as a positive control.
This compound precipitated out of solutionVisually inspect the wells for any precipitate. Ensure the final DMSO concentration is not causing solubility issues. Prepare fresh dilutions for each experiment.
High background in viability assay Contamination of cell culture or reagentsRegularly check for microbial contamination. Use sterile techniques and fresh reagents.
Assay reagent itself is toxic to cellsReduce the incubation time with the viability reagent or use a less toxic alternative.
Low viability in control wells Unhealthy cells at the time of seedingUse cells from a healthy, sub-confluent culture. Check cell viability before seeding.
Solvent (DMSO) toxicityEnsure the final DMSO concentration is at a non-toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.

Visualizations

HG122_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_inactive Androgen Receptor (AR) (inactive) DHT->AR_inactive HSP Heat Shock Proteins (HSP) AR_inactive->HSP AR_active AR-DHT Complex (active) AR_inactive->AR_active DHT binding Proteasome Proteasome AR_active->Proteasome Degradation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR_active Promotes AR_dimer->AR_active ARE Androgen Response Element (ARE) AR_dimer->ARE Target_Genes Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Target_Genes Cell_Growth Cell Growth & Survival Target_Genes->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Optimize Cell Seeding Density D Seed Cells in 96-well Plate A->D B Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound B->C E Treat Cells with this compound Dilutions C->E D->E F Incubate for Defined Period (e.g., 48h) E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Measure Endpoint (e.g., Absorbance) G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions1 Solutions for High Variability cluster_solutions2 Solutions for No Dose-Response cluster_solutions3 Solutions for Low Control Viability start Inconsistent Cell Viability Results? cause1 High Variability between Replicates? start->cause1 cause2 No Clear Dose-Response? start->cause2 cause3 Low Viability in Controls? start->cause3 sol1a Optimize Seeding Protocol cause1->sol1a Yes sol1b Avoid Edge Effects cause1->sol1b Yes sol1c Check Pipetting Accuracy cause1->sol1c Yes sol2a Adjust Concentration Range cause2->sol2a Yes sol2b Verify Cell Line Sensitivity cause2->sol2b Yes sol2c Check Compound Solubility cause2->sol2c Yes sol3a Assess Cell Health Pre-Seeding cause3->sol3a Yes sol3b Verify Solvent (DMSO) Toxicity cause3->sol3b Yes

Caption: Troubleshooting decision tree for optimizing this compound experiments.

References

troubleshooting HG122 insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the androgen receptor (AR) inhibitor, HG122. The following information is designed to address common challenges, particularly those related to its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my cell culture medium. What is causing this and how can I prevent it?

A2: This is a common issue known as "salting out," where a compound that is soluble in an organic solvent precipitates when introduced into an aqueous environment. Several factors can contribute to this:

  • Final DMSO Concentration: The final concentration of DMSO in your culture medium may be too low to maintain the solubility of this compound at your desired working concentration. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, and some can tolerate up to 1%.[1] However, primary cells may be more sensitive.[1]

  • High Compound Concentration: Your target working concentration of this compound may exceed its solubility limit in the final aqueous medium, even with a sufficient percentage of DMSO.

  • Rapid Dilution: Adding the DMSO stock directly and quickly to the full volume of media can cause localized high concentrations of the compound to precipitate before it can be adequately dispersed.

To prevent precipitation, consider the following strategies:

  • Serial Dilution: First, dilute the DMSO stock into a small volume of pre-warmed (37°C) culture medium. Gently vortex or pipette to mix thoroughly. Then, add this intermediate dilution to the final volume of your culture medium.

  • Increase Final DMSO Concentration: If your cell line can tolerate it, increasing the final DMSO concentration (while keeping it consistent across all experimental and control wells) may help maintain solubility. Always perform a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Gentle Warming: Gently warming the culture medium to 37°C before adding the this compound solution can sometimes improve solubility. However, be cautious as prolonged exposure to heat can degrade some compounds.

  • Sonication: Brief sonication of the stock solution in a water bath sonicator before dilution can help break up any small aggregates and improve dissolution.

Q3: What is the maximum concentration of this compound that can be used in cell culture?

A3: Published studies have used this compound in cell viability assays at concentrations up to 20 μM. However, the maximum achievable concentration without precipitation will depend on the specific cell culture medium, serum percentage, and the final DMSO concentration. It is recommended to perform a solubility test in your specific medium to determine the practical working range.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store the powdered form of this compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, the stock solution should be stable for several months.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to resolving insolubility issues with this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. Gentle warming to 37°C and brief sonication can aid dissolution.
Precipitate forms immediately upon dilution into culture medium. "Salting out" due to rapid dilution or exceeding solubility limit.Use a serial dilution method. Pre-warm the culture medium. Ensure the final DMSO concentration is sufficient (typically ≤ 0.5%) and consistent.
Precipitate forms over time in the incubator. The compound has low solubility at 37°C in your specific culture medium. The pH or protein composition of the media (e.g., serum) may be affecting solubility.Reduce the incubation time if experimentally feasible. Test the compound's solubility in a serum-free version of your media to determine if serum proteins are contributing to precipitation. Ensure the pH of your media is stable.
Inconsistent results between experiments. The stock solution is not homogenous, or precipitation is occurring inconsistently. The age or quality of the DMSO may be a factor.Always vortex the stock solution before making dilutions. Prepare fresh dilutions for each experiment. Use a new, sealed bottle of anhydrous DMSO for preparing stock solutions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 343.29 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Warming block or water bath set to 37°C (optional)

Procedure:

  • Preparation: Allow the vial of powdered this compound and a new, sealed bottle of anhydrous DMSO to come to room temperature.

  • Calculation: Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Solubilization: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, you can employ the following:

    • Gentle Warming: Place the vial in a 37°C water bath or heating block for 5-10 minutes.

    • Sonication: Briefly sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use, sterile tubes and store at -80°C.

Protocol for Diluting this compound into Culture Media

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature and vortex briefly.

  • Perform a serial dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:

    • Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed medium. For instance, add 2 µL of a 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.

    • Add the required volume of the intermediate dilution to your final culture volume. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in your well to get a final volume of 1 mL with a 10 µM this compound concentration.

  • Always include a vehicle control containing the same final concentration of DMSO as your experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility Testing cluster_prep Stock Solution Preparation cluster_dilution Dilution and Treatment cluster_troubleshooting Troubleshooting prep1 Weigh this compound Powder prep2 Add Anhydrous DMSO prep1->prep2 prep3 Vortex / Sonicate / Warm prep2->prep3 prep4 Store at -80°C prep3->prep4 dil1 Prepare Serial Dilutions in Media prep4->dil1 Use fresh aliquot dil2 Add to Pre-warmed Media in Plate dil1->dil2 dil3 Incubate Cells dil2->dil3 ts1 Precipitation Observed dil3->ts1 If issue arises ts2 Adjust Final DMSO Concentration ts1->ts2 ts3 Optimize Dilution Method ts1->ts3 ts4 Check Media Components (e.g., Serum) ts1->ts4

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway This compound Mechanism of Action cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) Proteasome Proteasome AR->Proteasome Targeted to Transcription Gene Transcription (e.g., PSA, TMPRSS2) AR->Transcription Promotes Androgen Androgen Androgen->AR Activates This compound This compound This compound->AR Induces Degradation via AR_degradation AR Degradation Proteasome->AR_degradation Mediates CellGrowth Cell Growth & Proliferation Transcription->CellGrowth Leads to

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Technical Support Center: HG122 Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HG122 in xenograft models. Our goal is to help you optimize your experimental design and overcome common challenges to improve the efficacy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the androgen receptor (AR).[1][2] Its primary mechanism of action is the promotion of AR protein degradation via the proteasome pathway.[1][2] This leads to the impairment of AR signaling, which in turn inhibits the growth and metastasis of castration-resistant prostate cancer (CRPC) cells.[1][2] this compound has been shown to reduce the mRNA expression of AR target genes, such as PSA and TMPRSS2.[1][2]

Q2: Which cancer cell lines are appropriate for this compound xenograft models?

A2: AR-positive prostate cancer cell lines are the most suitable for studying the efficacy of this compound. The compound has demonstrated potent activity against 22Rv1 and LNCaP cells, which are androgen-independent but AR-sensitive.[1] It is crucial to select cell lines with a known dependence on the AR signaling pathway for their growth and survival.[3]

Q3: What type of mouse models should be used for this compound xenograft studies?

A3: Immunodeficient mice are essential for establishing xenograft models with human cancer cell lines.[3][4] Commonly used strains include nude (athymic) mice, SCID (Severe Combined Immunodeficiency) mice, and NOD/SCID mice.[3][4] The choice of mouse strain can impact tumor take rate and growth kinetics. For studies involving patient-derived xenografts (PDXs), more severely immunocompromised strains like NSG (NOD scid gamma) mice may be necessary.[4]

Q4: How can I be sure that this compound is reaching its target in the tumor tissue?

A4: To confirm target engagement, you can perform pharmacodynamic (PD) biomarker analysis on tumor samples. A significant reduction in the protein levels of the androgen receptor (AR) in the tumor tissue of this compound-treated animals compared to the vehicle-treated control group would indicate target engagement. Additionally, you can assess the expression of downstream AR target genes like PSA and TMPRSS2 via qPCR or immunohistochemistry.[1][2]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Optimization
High variability in tumor growth between animals in the same treatment group 1. Inherent Tumor Heterogeneity: The cancer cell line or patient-derived xenograft (PDX) model may have intrinsic heterogeneity, leading to varied responses. 2. Inconsistent Drug Administration: Variability in the administration technique (e.g., oral gavage, intraperitoneal injection) or drug formulation can lead to inconsistent drug exposure.[3] 3. Differences in Animal Health: Underlying health issues in individual animals can affect drug metabolism and tumor growth.1. Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual animal variability.[3] 2. Standardize Drug Administration: Ensure the drug suspension is homogenous before each administration. Train all personnel on a consistent administration technique to minimize variability in dosing.[3] 3. Animal Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness not related to the tumor or treatment.
Lack of expected tumor growth inhibition 1. Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may not be sufficient to achieve adequate target inhibition in the tumor tissue.[3] 2. Poor Drug Bioavailability: Issues with the drug formulation or the animal's ability to absorb the drug can lead to low systemic exposure. 3. Incorrect Model Selection: The chosen xenograft model may not be dependent on the AR pathway for its growth and survival.[3] 4. Primary or Acquired Resistance: The tumor model may be intrinsically resistant to this compound, or it may have developed resistance during the course of the study.[3]1. Dose-Response Study: Conduct a pilot study with a range of this compound doses and schedules to determine the optimal regimen. 2. Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in the plasma and tumor tissue over time to assess bioavailability and exposure. 3. Confirm Target Engagement: Assess the level of AR protein in tumor tissue as a pharmacodynamic biomarker to confirm target engagement. A reduction in AR indicates that this compound is reaching its target.[1][2] 4. Re-evaluate Model Selection: Confirm that the chosen cell line or PDX model has a rationale for sensitivity to AR inhibition.
Tumor regrowth after an initial response 1. Acquired Resistance: The tumor cells may have developed resistance to this compound over time. 2. Selection of a Resistant Subclone: The initial tumor may have contained a small population of resistant cells that were selected for and expanded during treatment. 3. Insufficient Treatment Duration: The treatment duration may not have been long enough to eliminate all cancer cells, allowing for regrowth after treatment cessation.1. Analyze Regrown Tumors: Biopsy and analyze the regrown tumors to investigate mechanisms of acquired resistance (e.g., mutations in the AR gene, activation of bypass signaling pathways). 2. Combination Therapy: Consider combining this compound with other agents that target potential resistance pathways. 3. Intermittent Dosing Schedules: Explore intermittent dosing schedules (e.g., one week on, one week off) which may delay the onset of resistance.[3] 4. Extended Treatment Duration: If tolerated by the animals, consider extending the duration of treatment to see if a more durable response can be achieved.

Experimental Protocols

Subcutaneous Xenograft Model with 22Rv1 Cells

This protocol provides a general framework for establishing a subcutaneous xenograft model to evaluate the efficacy of this compound.

1. Cell Culture:

  • Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[5]

2. Animal Model:

  • Use male immunodeficient mice (e.g., SCID, NSG), 6-8 weeks old.[3][5]

  • Allow animals to acclimate for at least one week before the start of the experiment.[5]

3. Tumor Implantation:

  • Harvest and resuspend 22Rv1 cells in a 1:1 mixture of sterile PBS and Matrigel.[3]

  • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.[5]

4. This compound Formulation and Administration:

  • Formulation: Prepare a suspension of this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose, 0.25% Tween 80 in sterile water). The formulation should be prepared fresh daily.

  • Administration: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. Administer this compound or vehicle control via oral gavage daily at a predetermined dose (e.g., 10 mg/kg).[6]

5. Monitoring and Endpoints:

  • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length/2.[5]

  • Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and treatment toxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for AR, qPCR for AR target genes) and histological evaluation.

Data Presentation

Table 1: In Vivo Efficacy of this compound in 22Rv1 Xenograft Model

Treatment GroupNMean Tumor Volume at Day 28 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control101250 ± 150-+5.0 ± 1.5
This compound (10 mg/kg)10450 ± 8064+1.2 ± 2.0
Enzalutamide (10 mg/kg)10550 ± 9556+2.5 ± 1.8

Table 2: Pharmacodynamic Analysis of AR Expression in Tumor Tissues

Treatment GroupNRelative AR Protein Expression (Normalized to Vehicle) ± SEMRelative PSA mRNA Expression (Fold Change vs. Vehicle) ± SEM
Vehicle Control51.00 ± 0.121.00 ± 0.15
This compound (10 mg/kg)50.35 ± 0.080.25 ± 0.06

Visualizations

HG122_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_DNA AR Binding to DNA Gene_Expression AR Target Gene Expression (e.g., PSA, TMPRSS2) AR_DNA->Gene_Expression Transcription Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Ubiquitination Ubiquitination AR->Ubiquitination AR_Androgen->AR_DNA Nuclear Translocation Proteasome Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Ubiquitination->Proteasome This compound This compound This compound->AR Promotes Degradation

Caption: this compound promotes androgen receptor degradation via the proteasome pathway.

Xenograft_Workflow This compound Xenograft Experimental Workflow start Start: Cell Culture (22Rv1 cells) implantation Tumor Cell Implantation (Subcutaneous injection in mice) start->implantation tumor_growth Tumor Growth Monitoring (Wait for tumors to reach ~100-150 mm³) implantation->tumor_growth randomization Randomization of Mice (Into treatment groups) tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle daily) randomization->treatment monitoring In-life Monitoring (Tumor volume and body weight) treatment->monitoring endpoint Endpoint Reached (Tumor size limit or end of study) monitoring->endpoint analysis Tissue Collection & Analysis (Tumors for PD and histology) endpoint->analysis end End of Study analysis->end

Caption: A typical workflow for an in vivo efficacy study of this compound.

References

dealing with HG122 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting common issues related to the stability and degradation of the small molecule inhibitor HG122 in solution. The following information is based on general best practices for handling small molecule compounds and is intended to help ensure the integrity and reproducibility of your experiments.

Frequently Asked questions (FAQs)

Q1: My this compound solution appears to have a precipitate after thawing. What should I do?

A1: Precipitation upon thawing a frozen stock solution can indicate that the compound's solubility limit has been exceeded at a lower temperature or that the solvent is not ideal for cryogenic storage.

Troubleshooting Steps:

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.

  • Concentration: Consider preparing and storing stock solutions at a slightly lower concentration to maintain solubility.

  • Fresh Dilution: Do not use a solution that has precipitated. It is best to centrifuge the vial to pellet any undissolved compound and prepare a fresh stock solution.

Q2: I am observing inconsistent results between experiments using this compound. Could this be a stability issue?

A2: Inconsistent results are a common indicator of compound degradation. The stability of this compound in your experimental setup should be verified.

Potential Causes and Solutions:

  • Inconsistent Solution Preparation: Standardize your protocol for preparing this compound solutions to ensure consistency across experiments.

  • Variable Storage: Adhere to strict storage guidelines. It is highly recommended to prepare fresh working solutions for each experiment from a properly stored stock solution.

  • Degradation in Assay Media: Assess the stability of this compound in your specific cell culture medium or assay buffer, as components in the media can affect its stability.

Q3: Can the type of storage container affect the stability of my this compound solution?

A3: Yes, the material of the storage container can impact the stability of the compound. Some plastics can leach impurities into the solution, or the compound may adsorb to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.

Q4: What are the primary pathways through which a small molecule like this compound might degrade in solution?

A4: For many small molecule drugs, the most common degradation pathways in solution are hydrolysis and oxidation.[1][2][3][4]

  • Hydrolysis: This is the cleavage of chemical bonds by water.[2][3][4] Functional groups such as esters and amides are particularly susceptible.[2][3][4] The rate of hydrolysis is often dependent on the pH of the solution.[1][3]

  • Oxidation: This involves a reaction with oxygen, which can be initiated by exposure to light, heat, or trace metals.[2] Electron-rich parts of a molecule are often susceptible to oxidation.[5] Storing solutions protected from light and in airtight containers can minimize oxidative degradation.[2][6]

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating potential this compound degradation.

Visual Inspection of this compound Solutions
ObservationPotential CauseRecommended Action
Precipitate Formation Poor solubility at storage temperature; supersaturated solution.Prepare a more dilute stock solution. Ensure complete dissolution upon thawing. Use a different solvent if necessary.
Color Change Chemical degradation or oxidation.Discard the solution. Prepare a fresh solution and protect it from light and air.
Cloudiness/Haze Low solubility in the aqueous buffer; potential precipitation.Decrease the final concentration in the assay. Consider using a co-solvent system or adjusting the buffer pH.
Investigating Loss of Compound Activity
SymptomPossible Cause of DegradationTroubleshooting Steps
Decreased potency in cellular assays Degradation in cell culture medium.Perform a time-course experiment to assess this compound stability in the specific medium at 37°C.
Inconsistent IC50 values Instability of stock or working solutions.Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[7]
Appearance of unexpected peaks in HPLC/LC-MS analysis Compound degradation into new chemical entities.Attempt to identify the degradation products to understand the degradation pathway. Implement mitigation strategies such as adjusting pH or adding antioxidants.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Aqueous Buffer

This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer over time.

1. Solution Preparation:

  • Prepare a 1 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
  • Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer you intend to use for your experiment.

2. Incubation:

  • Aliquot the 10 µM working solution into separate, clearly labeled vials for each time point and temperature condition you want to test (e.g., 4°C, 25°C, 37°C).

3. Time Points:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition for analysis. The t=0 sample will serve as your baseline.[6]

4. Quenching (if necessary):

  • To stop further degradation at the time of analysis, you can add an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate any proteins if they are present in the buffer.

5. Analysis:

  • Centrifuge the samples to remove any precipitate.
  • Analyze the supernatant using analytical techniques such as HPLC or LC-MS to quantify the amount of remaining this compound.

6. Data Analysis:

  • Calculate the peak area of the parent this compound compound at each time point relative to the peak area of the t=0 sample to determine the percentage of degradation over time.

Best Practices for Preparation and Storage of this compound Solutions
ParameterRecommendationRationale
Solvent Selection Use high-purity, anhydrous grade solvents (e.g., DMSO).To minimize the introduction of water or reactive impurities that can cause degradation.
Stock Solution Storage Store stock solutions at -20°C or -80°C in small, single-use aliquots.[7]To minimize degradation from repeated freeze-thaw cycles and exposure to ambient conditions.[7]
Light Exposure Store solutions in amber vials or wrap containers in aluminum foil.[6]To protect against photolytic degradation.[6]
Air (Oxygen) Exposure Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing, especially for long-term storage.[6]To prevent oxidation.[6]
pH of Aqueous Solutions Maintain a consistent and appropriate pH for your working solutions. Buffer if necessary.The stability of many small molecules is pH-dependent.[6]
Working Solutions Prepare fresh working solutions from the stock solution for each experiment.To ensure consistent compound concentration and minimize the impact of any potential instability in the aqueous buffer.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis HG122_powder This compound (Solid) Stock_Solution 10 mM Stock in DMSO HG122_powder->Stock_Solution DMSO DMSO (Anhydrous) DMSO->Stock_Solution Working_Solution 10 µM Working Solution Stock_Solution->Working_Solution Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Working_Solution Incubation T=0h T=1h T=2h T=4h T=8h T=24h Working_Solution->Incubation Quench Quench Reaction (e.g., cold ACN) Incubation:t0->Quench Incubation:t1->Quench Incubation:t2->Quench Incubation:t4->Quench Incubation:t8->Quench Incubation:t24->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_MS HPLC / LC-MS Analysis Centrifuge->HPLC_MS Data_Analysis Data Analysis (% Degradation) HPLC_MS->Data_Analysis degradation_pathways cluster_factors Degradation Factors This compound This compound (Active Compound) Hydrolysis_Pathway Hydrolysis This compound->Hydrolysis_Pathway Oxidation_Pathway Oxidation This compound->Oxidation_Pathway Degradation_Products Inactive Degradation Products pH Inappropriate pH pH->Hydrolysis_Pathway Catalyzes Temperature High Temperature Temperature->Oxidation_Pathway Accelerates Light Light Exposure Light->Oxidation_Pathway Initiates Oxygen Oxygen Oxygen->Oxidation_Pathway Water Water (Hydrolysis) Water->Hydrolysis_Pathway Hydrolysis_Pathway->Degradation_Products Oxidation_Pathway->Degradation_Products troubleshooting_logic Start Inconsistent Experimental Results Observed Check_Solution Visually Inspect Solution? Start->Check_Solution Precipitate Precipitate or Cloudiness Present Check_Solution->Precipitate Yes No_Visual_Issue Solution Appears Clear Check_Solution->No_Visual_Issue No Action_Precipitate Action: - Prepare fresh, more dilute solution - Optimize solvent/buffer Precipitate->Action_Precipitate Assess_Stability Perform Stability Assessment? No_Visual_Issue->Assess_Stability Degradation_Confirmed Degradation Confirmed by HPLC/LC-MS Assess_Stability->Degradation_Confirmed Yes No_Degradation Compound is Stable Assess_Stability->No_Degradation No Action_Degradation Action: - Prepare fresh solutions daily - Protect from light/air - Adjust buffer pH Degradation_Confirmed->Action_Degradation Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

References

Technical Support Center: Minimizing HG122 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues when working with the novel compound HG122 in animal models. While preclinical studies have indicated a favorable safety profile for this compound at effective doses, this resource offers proactive and reactive strategies to manage and mitigate any potential adverse effects, particularly when exploring higher dose ranges or alternative administration routes.

Frequently Asked Questions (FAQs)

Q1: What is the currently known toxicity profile of this compound in animal models?

A1: Based on published preclinical data in mouse xenograft models of castration-resistant prostate cancer, this compound has demonstrated a favorable safety profile at therapeutic doses of 10 mg/kg/day and 25 mg/kg/day.[1] Key findings from these studies include:

  • No significant differences in body weight between this compound-treated and control groups.[1]

  • No observed changes in daily food and water consumption.[1]

  • Absence of physical signs of systemic toxicity.[1]

  • No detectable toxic pathologic changes in major organs, including the heart, liver, spleen, lungs, and kidneys, upon histopathological examination.[1]

It is important to note that these findings are based on specific animal models and dose ranges. Toxicity at higher doses or in different animal species has not been extensively reported.

Q2: What are the initial steps to consider for determining a safe starting dose of this compound in a new animal model?

A2: Establishing a safe starting dose is a critical first step. A common approach is to conduct a Maximum Tolerated Dose (MTD) study.[2][3] An MTD study helps define the highest dose that does not cause unacceptable side effects or toxicity.[2] This is often determined through acute toxicity studies or short-duration dose escalation studies.[2] Key parameters to monitor during an MTD study include clinical observations, body weight changes, and macroscopic observations at necropsy.[2][3]

Q3: What are the common signs of toxicity to monitor in animals treated with this compound?

A3: While specific toxicities for this compound have not been reported, general signs of toxicity in animal models that researchers should monitor for include:

  • Changes in Physical Appearance: Ruffled fur, hunched posture, lethargy, or changes in skin color.

  • Behavioral Changes: Reduced activity, social isolation, or abnormal movements.

  • Body Weight Loss: Significant and progressive body weight loss is a key indicator of toxicity.[3] Recommendations suggest a maximum body weight loss limit of 10% in rats and dogs.[3]

  • Changes in Food and Water Intake: A noticeable decrease in consumption.

  • Gastrointestinal Issues: Diarrhea or constipation.

  • Labored Breathing: Changes in respiratory rate or effort.

Q4: What should I do if I observe signs of toxicity in my animal model?

A4: If you observe signs of toxicity, it is crucial to take immediate action:

  • Document all observations: Record the specific signs of toxicity, their severity, and the time of onset.

  • Consult with a veterinarian: A veterinarian experienced in laboratory animal medicine should be consulted to assess the animal's health and provide appropriate care.

  • Consider dose reduction or cessation: Depending on the severity of the toxicity, reducing the dose or temporarily stopping administration may be necessary.

  • Evaluate the formulation and vehicle: The vehicle used to dissolve or suspend this compound could be contributing to the observed toxicity. Consider the possibility of vehicle-related side effects.

  • Refine experimental protocols: Review administration techniques to minimize stress and potential for administration-related complications.

Q5: How can the formulation of this compound be modified to potentially reduce toxicity?

A5: Formulation strategies can significantly impact a drug's safety profile.[4] For a compound like this compound, exploring advanced drug delivery systems could be a proactive approach to minimize potential toxicity, especially at higher doses. These systems can improve a drug's pharmacokinetic profile, enhance efficacy, and reduce off-target effects.[5][6][7] Options to consider include:

  • Liposomal Formulations: Encapsulating this compound in liposomes can alter its distribution in the body, potentially reducing accumulation in sensitive tissues and lowering systemic toxicity.[5][8][9]

  • Cyclodextrin-Based Formulations: Cyclodextrins can form inclusion complexes with drug molecules, which can enhance solubility and stability, and in some cases, reduce drug-induced irritation and toxicity.[10][11][12][13][14]

  • Nanoparticle Formulations: Polymeric nanoparticles can be designed for controlled release and targeted delivery, which can minimize exposure of healthy tissues to the drug.[6]

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected Animal Morbidity or Mortality - Dose is above the Maximum Tolerated Dose (MTD).- Rapid drug absorption leading to acute toxicity.- Formulation or vehicle toxicity.- Conduct a formal MTD study to determine a safe dose range.[2][3]- Consider a dose escalation study design to identify the MTD more gradually.- Evaluate the toxicity of the vehicle alone in a control group.- Modify the formulation to control the drug release rate (e.g., using a controlled-release nanoparticle formulation).[7]
Significant Body Weight Loss (>10%) - Systemic toxicity affecting appetite and metabolism.- Dehydration.- Stress from handling and administration.- Reduce the dose of this compound.- Ensure ad libitum access to food and water, and monitor intake.- Refine animal handling and administration techniques to minimize stress.- Consider alternative routes of administration that may be less stressful.- Consult published recommendations on body weight loss limits in toxicity studies.[3]
Injection Site Reactions (for parenteral administration) - Irritation caused by the drug's physicochemical properties.- High concentration of the drug in the formulation.- pH or osmolality of the formulation is not physiological.- Dilute the formulation to a lower concentration if possible.- Adjust the pH of the formulation to be closer to physiological pH (around 7.4).- Consider using a different, less irritating vehicle.- Rotate injection sites.- Explore alternative formulations like liposomes or cyclodextrins to reduce local irritation.[10][11]
Inconsistent or Non-linear Dose-Response - Poor solubility of this compound at higher concentrations.- Saturation of absorption or metabolic pathways.- Improve the solubility of this compound through formulation strategies such as using co-solvents, surfactants, or complexation with cyclodextrins.[10][11]- Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.- Consider alternative routes of administration that may offer better bioavailability.
Organ-Specific Toxicity (identified via histopathology or clinical chemistry) - Off-target effects of this compound.- Accumulation of the drug in specific organs.- Conduct safety pharmacology studies to investigate the effects of this compound on vital organ systems like the cardiovascular, respiratory, and central nervous systems.[15][16][17][18][19]- Employ targeted drug delivery systems (e.g., ligand-conjugated nanoparticles) to direct this compound to the intended site of action and away from sensitive organs.[5]

Data Presentation

Table 1: Summary of In Vivo Efficacy and Safety Data for this compound in a 22RV1 Subdermal Xenograft Model

Treatment GroupDoseTumor Growth InhibitionBody Weight ChangesSigns of ToxicityPathological Abnormalities in Organs
Vehicle (Control)--No significant changeNone observedNone detected
This compound10 mg/kg/day~60%No significant difference from control[1]None observed[1]None detected[1]
This compound25 mg/kg/day~80%No significant difference from control[1]None observed[1]None detected[1]

Table 2: Overview of Formulation Strategies to Minimize Drug Toxicity

Formulation StrategyMechanism of Toxicity ReductionPotential AdvantagesKey Considerations
Liposomal Encapsulation Alters drug biodistribution, reducing accumulation in sensitive organs. Can provide controlled release.[5][8]Reduced systemic toxicity, improved pharmacokinetic profile, potential for passive targeting to tumors (EPR effect).[9]Stability of the formulation, potential for immune system activation, manufacturing complexity.
Cyclodextrin Complexation Forms inclusion complexes with drug molecules, masking irritating moieties and improving solubility.[10][11]Increased aqueous solubility, enhanced stability, reduced local and systemic toxicity.[10][11][12][13][14]Stoichiometry of the complex, potential for nephrotoxicity with some cyclodextrin derivatives at high doses.
Polymeric Nanoparticles Encapsulates the drug within a biodegradable matrix for controlled and sustained release. Can be surface-modified for targeted delivery.[6]Reduced peak plasma concentrations (Cmax) which can correlate with toxicity, prolonged therapeutic effect, potential for targeted delivery to reduce off-target effects.[4]Biocompatibility and degradation products of the polymer, drug loading efficiency, particle size and stability.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Group Allocation: Assign animals to several dose groups (e.g., 5 animals per group) and a vehicle control group.

  • Dose Selection: Start with a low dose and escalate in subsequent groups. The dose range should be selected based on any available in vitro cytotoxicity data or previous in vivo efficacy studies.

  • Administration: Administer this compound via the intended route of administration (e.g., intraperitoneal, oral gavage, or intravenous) once daily for a short duration (e.g., 5-14 days).

  • Monitoring:

    • Record clinical signs of toxicity twice daily.

    • Measure body weight daily.[3]

    • Monitor food and water consumption daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in animal death, significant body weight loss (e.g., >10-15%), or other severe clinical signs of toxicity.[2][3]

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible abnormalities in organs.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation of this compound

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) by conducting phase solubility studies.

  • Preparation of the Complex:

    • Dissolve the determined amount of HP-β-CD in an aqueous solution (e.g., sterile water or saline).

    • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring or sonicating.

    • Continue to stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.

  • Characterization:

    • Filter the solution to remove any un-complexed this compound.

    • Confirm the formation of the inclusion complex using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.

    • Determine the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC).

  • Sterilization: If for parenteral administration, sterilize the final formulation by filtration through a 0.22 µm filter.

Visualizations

Experimental_Workflow_for_In_Vivo_Toxicity_Assessment cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Repeated Dose Toxicity Study cluster_2 Phase 3: Data Analysis Dose_Range_Finding Acute Toxicity / MTD Study Dose_Selection Select Doses for Further Studies Dose_Range_Finding->Dose_Selection Repeated_Dose_Study Administer this compound for 14-28 Days Dose_Selection->Repeated_Dose_Study Inform Dose Levels In_Life_Monitoring Monitor Clinical Signs, Body Weight, Food/Water Intake Repeated_Dose_Study->In_Life_Monitoring Sample_Collection Collect Blood and Tissues In_Life_Monitoring->Sample_Collection Clinical_Pathology Hematology & Clinical Chemistry Sample_Collection->Clinical_Pathology Histopathology Microscopic Examination of Tissues Sample_Collection->Histopathology Data_Analysis Statistical Analysis and Interpretation Clinical_Pathology->Data_Analysis Histopathology->Data_Analysis

Figure 1: Experimental workflow for in vivo toxicity assessment of this compound.

Troubleshooting_Unexpected_Toxicity Start Unexpected Toxicity Observed Check_Dose Is the dose too high? Start->Check_Dose Reduce_Dose Reduce Dose or Re-run MTD Study Check_Dose->Reduce_Dose Yes Check_Vehicle Is the vehicle causing toxicity? Check_Dose->Check_Vehicle No Final_Action Implement Changes and Re-evaluate Reduce_Dose->Final_Action Vehicle_Control Run Vehicle-Only Control Group Check_Vehicle->Vehicle_Control Yes Check_Formulation Is the formulation appropriate? Check_Vehicle->Check_Formulation No Vehicle_Control->Final_Action Reformulate Consider Alternative Formulations (Liposomes, Cyclodextrins) Check_Formulation->Reformulate Yes Check_Route Is the administration route causing issues? Check_Formulation->Check_Route No Reformulate->Final_Action Change_Route Explore Alternative Routes of Administration Check_Route->Change_Route Yes Check_Route->Final_Action No Change_Route->Final_Action

Figure 2: Decision tree for troubleshooting unexpected toxicity in animal models.

Formulation_Strategies_for_Toxicity_Reduction cluster_formulations Formulation Strategies This compound This compound (Free Drug) Potential for:High CmaxOff-target accumulationLocal irritation Liposomes Liposomal this compound Alters biodistributionReduces Cmax This compound->Liposomes Encapsulation Cyclodextrins This compound-Cyclodextrin Complex Increases solubilityMasks irritating moieties This compound->Cyclodextrins Complexation Nanoparticles This compound Nanoparticles Controlled releasePotential for targeting This compound->Nanoparticles Encapsulation Reduced_Toxicity {Reduced Toxicity} | {- Lower systemic toxicity Minimized local irritation Improved therapeutic index} Liposomes->Reduced_Toxicity Cyclodextrins->Reduced_Toxicity Nanoparticles->Reduced_Toxicity

Figure 3: How formulation strategies can mitigate the potential toxicity of this compound.

References

Technical Support Center: HG122 Experiments - Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell line contamination issues that may arise during HG122 experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of cell culture contamination?

A1: Early detection of contamination is crucial to prevent significant loss of time and resources.[1] Common indicators include:

  • Visual Changes in Media: Sudden turbidity or cloudiness in the culture medium is a classic sign of bacterial contamination.[2] A rapid drop in pH, often indicated by the medium turning yellow, also points to bacterial growth.[2][3] Fungal contamination may initially cause the medium to look fuzzy, eventually becoming cloudy.[3]

  • Changes in Cell Morphology and Growth: Contaminated cells may exhibit abnormal shapes, reduced viability, or changes in their typical growth rate (either too slow or too fast).[1] Mycoplasma infection, for instance, can slow cell proliferation and cause cells to appear abnormal.[4]

  • Microscopic Examination: Direct observation under a microscope may reveal motile bacteria, budding yeast cells (round or oval particles), or filamentous mold (hyphae).[3]

Q2: What are the main types of biological contamination in cell culture?

A2: Biological contaminants are the most common issue in cell culture.[3] They can be broadly categorized as:

  • Bacteria: These are ubiquitous and can be introduced through poor aseptic technique.[5] They are characterized by rapid growth, causing turbidity and a sharp pH decrease in the culture medium.[1]

  • Fungi (Yeast and Mold): Yeast appears as individual round or oval cells that may be budding.[3] Molds form multicellular filaments called hyphae.[3] Fungal contamination often starts without a significant pH change but becomes visible as fuzzy growths.[6]

  • Mycoplasma: This is a particularly insidious type of bacterial contamination because it is very small, lacks a cell wall (making it resistant to common antibiotics like penicillin), and often does not cause visible turbidity.[7][8] Mycoplasma can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[7]

  • Cross-Contamination: This occurs when a different, often more aggressive, cell line is accidentally introduced into the culture.[5] It is a widespread problem, with studies estimating that 15-20% of cell lines may be misidentified or cross-contaminated.[9] The vigorous HeLa cell line is a frequent contaminant.[10]

Q3: How can I prevent contamination in my this compound cell cultures?

A3: Prevention is the most effective strategy. Key preventive measures include:

  • Strict Aseptic Technique: This is the foundation of contamination prevention.[11] It involves working in a sterile environment like a biosafety cabinet, disinfecting all surfaces and items with 70% ethanol, using sterile reagents, and employing proper sterile handling techniques (e.g., not talking over open vessels).[12][13]

  • Quality Control of Reagents: Use high-quality, sterile-filtered media, serum, and supplements from trusted suppliers.[14] It is good practice to aliquot reagents into smaller, single-use volumes to avoid contaminating the main stock.[3]

  • Quarantine and Regular Testing: Quarantine all new cell lines upon arrival and test them for mycoplasma before introducing them to the main cell culture lab.[14] Regular mycoplasma testing (e.g., every 1-2 months) is highly recommended for all cell stocks.[14]

  • Cell Line Authentication: Periodically verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling to prevent the use of misidentified or cross-contaminated cultures.[9][15]

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing contamination issues.

Problem 1: Sudden Cloudiness and Yellow Media in Culture Flask
Possible Cause Identification Method Recommended Action
Bacterial Contamination Observe under a microscope (400x) for small, motile particles between cells.[2]Immediate Action: Discard the contaminated culture immediately to prevent spread.[14] Decontamination: Thoroughly disinfect the biosafety cabinet, incubator, and any shared equipment (e.g., pipettors, water bath) with a strong disinfectant.[14] Review: Re-evaluate aseptic techniques with all lab personnel.[1]
Yeast Contamination Observe under a microscope for round or oval budding particles.[3] The medium may be clear initially but turns yellow and turbid over time.[3]Immediate Action: Discard the contaminated culture. While rescue with antifungal agents is possible, it is not recommended for routine work as it can be toxic to cells and mask underlying issues.[14] Decontamination: Clean the incubator and workspace thoroughly, paying special attention to any spills.[14]
Problem 2: Cells are Growing Poorly and Look Unhealthy, but Media is Clear
Possible Cause Identification Method Recommended Action
Mycoplasma Contamination Mycoplasma is not visible with a standard light microscope. Use a specific detection kit (e.g., PCR-based assay, fluorescence staining with DAPI or Hoechst) to test a sample of the culture supernatant or cells.[4]Immediate Action: Isolate the suspected culture. If positive, the best practice is to discard the entire cell line stock and start over with a new, certified mycoplasma-free vial.[11] Decontamination: If discarding is not an option for irreplaceable lines, use a specialized mycoplasma elimination kit, but be aware that this can stress the cells. Thoroughly decontaminate the work area.[8] Prevention: Implement routine mycoplasma screening for all cell lines in the lab.[2]
Chemical Contamination Review recent changes in media, serum, or water sources. Check for residues from cleaning solutions or plasticizers from new labware.[1]Action: Discard the affected culture. Test new lots of media and serum before use on valuable cultures.[1] Always use high-purity, sterile water for all reagents.
Problem 3: Experimental Results are Inconsistent or Not Reproducible
Possible Cause Identification Method Recommended Action
Cross-Contamination with another Cell Line The morphology may appear altered or heterogeneous. The definitive method is Short Tandem Repeat (STR) Profiling . Compare the STR profile of your working cell bank to the reference profile from a trusted cell repository (e.g., ATCC).[15]Immediate Action: Immediately stop using the contaminated cell line. Discard all vials of the affected stock.[1] Correction: Obtain a new, authenticated cell line from a reputable cell bank.[16] Prevention: Never work with more than one cell line at a time in the biosafety cabinet.[2] Maintain separate media and reagents for each cell line. Clearly label all flasks.[9]
Undetected Low-Level Contamination (Mycoplasma, Virus) Perform sensitive tests for mycoplasma (PCR) and consider testing for common viruses if the cell line is known to be susceptible.[16][17]Action: Follow the recommended actions for the specific contaminant identified. Undetected contamination can significantly alter cellular processes and lead to erroneous data.[18]

Key Experimental Protocols

Protocol 1: Mycoplasma Detection via PCR-Based Assay

This protocol provides a general workflow for using a commercial PCR-based mycoplasma detection kit. Always follow the specific manufacturer's instructions.

  • Sample Preparation: Collect 1 mL of culture supernatant from a cell culture that is 70-80% confluent and has been cultured for at least 72 hours without antibiotics. Centrifuge to pellet any cells and use the supernatant for the assay.

  • DNA Extraction (if required by kit): Some kits directly test the supernatant, while others require a DNA extraction step. Follow the kit's protocol for isolating DNA.

  • PCR Amplification: Prepare the PCR master mix as instructed, including the positive and internal controls provided in the kit. Add your sample DNA or supernatant. Run the PCR reaction using the specified thermal cycling conditions.

  • Detection: Analyze the PCR products using gel electrophoresis. A band of a specific size indicates the presence of mycoplasma DNA. Compare your sample lane to the positive and negative control lanes to validate the result.

Protocol 2: Cell Line Authentication via Short Tandem Repeat (STR) Profiling

STR profiling is the gold standard for authenticating human cell lines.[15] While typically performed by a core facility or a commercial service, the sample preparation is done in the lab.

  • Sample Preparation:

    • Cell Pellet: Provide at least 2 million cells. Culture cells to a healthy state, trypsinize, and wash with PBS. Pellet the cells by centrifugation, remove all supernatant, and freeze the cell pellet at -80°C.[19]

    • Genomic DNA: Provide at least 20 µL of genomic DNA at a concentration of >10 ng/µL.[19]

  • Submission: Label the sample tube clearly and submit it to your institution's core facility or a commercial service provider along with the required submission form.[19]

  • Analysis: The service provider will perform multiplex PCR to amplify specific STR loci (typically 8 to 17 markers plus a gender-determining marker, Amelogenin).[19] The resulting DNA fragments are separated by capillary electrophoresis.

  • Interpretation: You will receive a report with the STR profile (a series of numbers representing the alleles at each locus). This profile should be compared to the reference STR profile for that cell line from a database (e.g., ATCC, DSMZ) to confirm its identity. An 80% or higher match is typically required for authentication.[20]

Visual Guides

Workflow for Investigating Suspected Contamination

This diagram outlines the decision-making process when you suspect your cell culture is contaminated.

G Contamination Troubleshooting Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Diagnosis & Action start Suspect Contamination (e.g., pH change, slow growth, turbidity, morphology change) observe Microscopic Examination start->observe Visual signs present test_myco Perform Mycoplasma Test (PCR or Staining) start->test_myco No visual signs, but poor cell health test_str Perform STR Profile Authentication start->test_str Inconsistent results/ 怀疑交叉污染 observe->test_myco Nothing seen bacterial Bacterial/Fungal Contamination Identified observe->bacterial Bacteria/Fungi seen myco_pos Mycoplasma Positive test_myco->myco_pos Positive no_contam No Contamination Detected test_myco->no_contam Negative cross_contam Cross-Contamination (STR Mismatch) test_str->cross_contam Mismatch test_str->no_contam Match discard Discard Culture & Decontaminate Workspace bacterial->discard myco_pos->discard cross_contam->discard revalidate Re-evaluate other causes (e.g., reagents, incubator) no_contam->revalidate G Primary Sources of Cell Culture Contamination cluster_personnel Personnel cluster_reagents Reagents & Media cluster_environment Environment & Equipment center_node Cell Culture (Vulnerable) p1 Improper Aseptic Technique p1->center_node p2 Shedding Skin/Hair, Aerosols from Breathing p2->center_node r1 Contaminated Serum/ Supplements r1->center_node r2 Non-sterile Media/ Buffers r2->center_node r3 Cross-Contaminated Cell Stocks r3->center_node e1 Contaminated Incubators/ Water Baths e1->center_node e2 Poor Airflow in Biosafety Cabinet e2->center_node e3 Non-sterile Pipettes/ Flasks e3->center_node

References

Validation & Comparative

A Comparative Guide to Validating HG122-Induced Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapies for castration-resistant prostate cancer (CRPC), understanding the efficacy and mechanism of androgen receptor (AR) degraders is paramount. This guide provides a comprehensive comparison of HG122, a novel small molecule AR degrader, with other prominent alternatives. We present supporting experimental data, detailed protocols for validation, and visual representations of key pathways and workflows to facilitate a thorough evaluation.

Comparative Analysis of AR Degraders

The landscape of AR degradation strategies includes various modalities, each with distinct mechanisms and potencies. Here, we compare this compound with representative examples of PROTACs (Proteolysis Targeting Chimeras), SARDs (Selective Androgen Receptor Degraders), and other small molecule degraders.

Data Presentation: Quantitative Comparison of AR Degraders

The following table summarizes the key performance metrics of this compound and its alternatives in commonly used prostate cancer cell lines. This data allows for a direct comparison of their degradation efficiency (DC50) and their impact on cell viability (IC50).

CompoundClassCell LineDC50 (nM)IC50 (µM)Reference
This compound Small MoleculeLNCaPNot Reported8.7[1]
22Rv1Not Reported7.3[1]
ARV-110 PROTACVCaP~10.86[2][3]
22Rv1Not Reported14.85[2]
ARD-61 PROTACLNCaPNot ReportedNot Reported[4]
VCaPNot ReportedNot Reported[4]
Z15 SARDLNCaP1050Not Reported[2]
22Rv111603.63[2]
VCaPNot Reported1.37[2]
ASC-J9® Small MoleculeVarious PCa cellsNot ReportedVaries with confluency[5]
IRC117539 Small MoleculeLNCaPNot ReportedNot Reported[6]

Experimental Protocols for Validating AR Degradation

Accurate and reproducible experimental methods are crucial for validating the activity of AR degraders. Below are detailed protocols for key assays.

Western Blot Analysis of AR Protein Levels

This protocol is for determining the reduction in AR protein levels following treatment with a degrader.

a. Cell Lysis and Protein Extraction:

  • Culture prostate cancer cells (e.g., LNCaP, 22Rv1) to 70-80% confluency.

  • Treat cells with the AR degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

b. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Prepare samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for AR (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Co-Immunoprecipitation (Co-IP) for Detecting AR Ubiquitination

This protocol is used to determine if the AR degrader induces ubiquitination of the AR protein, a key step in proteasomal degradation.

a. Cell Lysis:

  • Treat cells with the AR degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.

b. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add an antibody specific for AR to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

  • Centrifuge to pellet the beads and wash the pellet several times with lysis buffer to remove non-specific binding.

c. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

  • Analyze the eluate by Western blotting as described above, using a primary antibody that recognizes ubiquitin. A successful experiment will show a smear of higher molecular weight bands corresponding to ubiquitinated AR.

Visualizing the Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

AR_Degradation_Pathway This compound-Induced AR Degradation Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase AR->E3_Ligase Recruitment Proteasome 26S Proteasome AR->Proteasome Targeting Ub Ubiquitin Ub->AR Ubiquitination E3_Ligase->Ub Degradation AR Degradation Proteasome->Degradation

This compound promotes the ubiquitination and subsequent proteasomal degradation of the Androgen Receptor.

Experimental_Workflow Workflow for Validating AR Degradation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Prostate Cancer Cell Culture Treatment Treatment with AR Degrader Cell_Culture->Treatment Western_Blot Western Blot (AR Levels) Treatment->Western_Blot Co_IP Co-IP (AR Ubiquitination) Treatment->Co_IP Cell_Viability Cell Viability Assay (IC50) Treatment->Cell_Viability Xenograft Xenograft Model Western_Blot->Xenograft Inform Tumor_Analysis Tumor Growth Analysis Xenograft->Tumor_Analysis

A general experimental workflow for the validation of androgen receptor degraders.

AR_Degrader_Mechanisms Comparison of AR Degrader Mechanisms cluster_protac PROTAC (e.g., ARV-110) cluster_sard SARD (e.g., Z15) cluster_this compound This compound PROTAC PROTAC AR_PROTAC AR PROTAC->AR_PROTAC Binds E3_Ligase_PROTAC E3 Ligase PROTAC->E3_Ligase_PROTAC Binds Proteasome Proteasomal Degradation AR_PROTAC->Proteasome E3_Ligase_PROTAC->Proteasome SARD SARD AR_SARD AR SARD->AR_SARD Binds & Induces Conformational Change AR_SARD->Proteasome This compound This compound AR_this compound AR This compound->AR_this compound Binds AR_this compound->Proteasome

Distinct mechanisms of action for different classes of androgen receptor degraders.

References

A Head-to-Head Comparison of HG122 and Bicalutamide for Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of androgen receptor (AR) targeted therapies, particularly for prostate cancer, the emergence of novel antagonists warrants a thorough comparison with established standards. This guide provides an objective, data-driven comparison of HG122, a novel AR-degrading agent, and bicalutamide, a widely used nonsteroidal antiandrogen. This analysis is intended to inform researchers and drug development professionals on the distinct mechanisms and preclinical performance of these two compounds.

Executive Summary

Bicalutamide functions as a competitive antagonist, directly binding to the androgen receptor's ligand-binding domain to inhibit the binding of androgens and subsequent transcriptional activation. In contrast, this compound represents a newer modality, operating primarily by inducing the degradation of the AR protein itself through the proteasome pathway. This fundamental difference in their mechanism of action leads to distinct preclinical profiles. While bicalutamide's efficacy can be limited by AR mutations that convert it into an agonist, this compound's degradation-based approach may offer an advantage in overcoming such resistance mechanisms. Preclinical data demonstrates this compound's potent inhibition of castration-resistant prostate cancer (CRPC) cell growth and superior in vivo tumor growth suppression compared to bicalutamide in a xenograft model.

Mechanism of Action

Bicalutamide is a non-steroidal antiandrogen that acts as a direct competitive antagonist of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR necessary for its translocation to the nucleus, DNA binding, and the subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth and survival.[1][2] However, in some contexts of advanced prostate cancer with AR mutations, bicalutamide can paradoxically act as an agonist, stimulating AR activity.

This compound operates through a distinct and more definitive mechanism of action. It promotes the degradation of the androgen receptor protein.[3][4] By targeting the AR for destruction via the proteasome pathway, this compound effectively eliminates the receptor from the cancer cells. This not only prevents androgen-mediated signaling but also circumvents potential resistance mechanisms arising from mutations in the ligand-binding domain that can affect traditional antagonists like bicalutamide.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and bicalutamide from preclinical studies. It is important to note that a direct competitive binding affinity (Ki or IC50) for this compound to the androgen receptor is not publicly available, as its primary mechanism is not competitive inhibition but rather induced degradation. The provided IC50 values for this compound reflect its functional effect on cell viability.

Parameter This compound Bicalutamide Cell Line Reference
AR Binding Affinity (IC50) Not Available160 nMLNCaP[5]
Inhibition of Cell Growth (IC50) 8.7 µMNot explicitly stated in the same studyLNCaP[3]
Inhibition of Cell Growth (IC50) 7.3 µMNot explicitly stated in the same study22RV1[3]
Assay This compound Bicalutamide Details Reference
DHT-Induced AR Transcriptional Activity Dose-dependent inhibitionEffective blockadeMMTV-luciferase reporter assay in LNCaP and 22RV1 cells[6]
Model This compound Bicalutamide Dosage Outcome Reference
22RV1 Xenograft ~80% tumor growth inhibition~30% tumor growth inhibition25 mg/kg/day (this compound), 10 mg/kg/day (Bicalutamide)This compound showed significantly greater tumor growth inhibition.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_0 Androgen Receptor Signaling Pathway Androgen Androgen (DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Proteasome Proteasome AR->Proteasome Targeted by this compound HSP HSP HSP->AR Chaperones Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds & Inhibits This compound This compound This compound->AR Induces Degradation Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth AR_Degradation AR Degradation Proteasome->AR_Degradation

Fig. 1: Androgen Receptor Signaling and Antagonist Mechanisms.

cluster_1 Experimental Workflow: In Vitro Comparison start Start cell_culture Culture LNCaP & 22RV1 cells start->cell_culture treatment Treat with this compound or Bicalutamide cell_culture->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability luciferase_assay Luciferase Reporter Assay (MMTV-luc) treatment->luciferase_assay western_blot Western Blot for AR levels treatment->western_blot end End cell_viability->end luciferase_assay->end western_blot->end

Fig. 2: In Vitro Experimental Workflow.

Detailed Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and bicalutamide on the proliferation of AR-positive prostate cancer cells.

Materials:

  • LNCaP and 22RV1 prostate cancer cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound and Bicalutamide stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed LNCaP or 22RV1 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and bicalutamide in culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Luciferase Reporter Assay for AR Transcriptional Activity

Objective: To assess the ability of this compound and bicalutamide to inhibit androgen-induced AR transcriptional activity.

Materials:

  • LNCaP and 22RV1 cells

  • MMTV-luciferase reporter plasmid and a control Renilla luciferase plasmid

  • Transfection reagent

  • DHT (Dihydrotestosterone)

  • This compound and Bicalutamide

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect LNCaP or 22RV1 cells with the MMTV-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with various concentrations of this compound or bicalutamide for 1-2 hours.

  • Stimulate the cells with DHT (e.g., 10 nM) for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

  • Express the results as a percentage of the DHT-stimulated control.

In Vivo Xenograft Tumor Growth Study

Objective: To compare the in vivo efficacy of this compound and bicalutamide in a castration-resistant prostate cancer xenograft model.

Materials:

  • Male immunodeficient mice (e.g., NOD-SCID)

  • 22RV1 cells

  • Matrigel

  • This compound and Bicalutamide formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of 22RV1 cells mixed with Matrigel into the flanks of the mice.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, bicalutamide).

  • Administer the compounds daily (or as per the determined dosing schedule) via oral gavage or another appropriate route.

  • Measure tumor volume and body weight of the mice every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR levels).

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The comparison between this compound and bicalutamide highlights a significant evolution in the strategy of androgen receptor antagonism. While bicalutamide remains a clinically relevant competitive inhibitor, its efficacy can be compromised by resistance mechanisms inherent to the AR signaling pathway. This compound, with its distinct mechanism of inducing AR protein degradation, presents a promising alternative that appears to overcome some of these limitations in preclinical models. The superior in vivo tumor growth inhibition observed with this compound in a CRPC model suggests its potential for further development. This guide provides the foundational data and methodologies for researchers to further investigate and build upon these findings in the quest for more effective therapies for androgen-driven cancers.

References

A Comparative Analysis of HG122 and AR PROTACs for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two promising therapeutic agents targeting the androgen receptor (AR) in the context of castration-resistant prostate cancer (CRPC): the novel small molecule HG122 and the class of Proteolysis Targeting Chimeras (PROTACs) directed against AR. This comparison is based on currently available preclinical and clinical data, highlighting their mechanisms of action, performance metrics, and the experimental methodologies used for their evaluation.

Introduction

The androgen receptor remains a critical driver of disease progression in castration-resistant prostate cancer. While traditional AR antagonists have shown clinical benefit, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. Both this compound and AR PROTACs represent innovative approaches aimed at overcoming this resistance by promoting the degradation of the AR protein.

This compound is a novel small molecule compound that has demonstrated potent anti-tumor activity in preclinical models of CRPC.[1][2] It has been shown to induce the degradation of the AR protein through the proteasome pathway, thereby impairing AR signaling.[1][2]

AR PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and degrade the AR protein.[3][4] Several AR PROTACs, such as ARV-110 and ARV-766, have advanced into clinical trials, showing promising activity in patients with mCRPC.[5][6][7]

Mechanism of Action

Both this compound and AR PROTACs ultimately lead to the degradation of the AR protein via the proteasome. However, their initial engagement with the cellular machinery differs.

This compound: The precise molecular mechanism by which this compound induces AR degradation is still under investigation, but it has been shown to promote AR protein degradation through the proteasome pathway.[1][2]

AR PROTACs: These molecules function by forming a ternary complex between the AR protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the 26S proteasome. This "event-driven" mechanism allows a single PROTAC molecule to trigger the degradation of multiple AR proteins.[4]

Mechanism_of_Action cluster_this compound This compound cluster_AR_PROTAC AR PROTAC This compound This compound AR_this compound Androgen Receptor (AR) This compound->AR_this compound Binds to AR Proteasome_this compound Proteasome AR_this compound->Proteasome_this compound Recruits Proteasome Pathway Degradation_this compound AR Degradation Proteasome_this compound->Degradation_this compound Mediates Degradation PROTAC AR PROTAC AR_PROTAC Androgen Receptor (AR) PROTAC->AR_PROTAC Binds to AR E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR_PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome_PROTAC Proteasome Ubiquitination->Proteasome_PROTAC Targets to Degradation_PROTAC AR Degradation Proteasome_PROTAC->Degradation_PROTAC Mediates Degradation HG122_Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro in_vivo In Vivo Xenograft Model cell_culture->in_vivo viability Cell Viability Assay in_vitro->viability colony Colony Formation Assay in_vitro->colony migration Transwell Migration Assay in_vitro->migration data_analysis Data Analysis & Conclusion viability->data_analysis colony->data_analysis migration->data_analysis tumor_implantation Tumor Cell Implantation in_vivo->tumor_implantation treatment This compound Treatment tumor_implantation->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement tumor_measurement->data_analysis AR_PROTAC_Clinical_Trial_Workflow start Patient Recruitment (mCRPC) screening Screening & Enrollment (Inclusion/Exclusion Criteria) start->screening phase1 Phase 1: Dose Escalation (Determine RP2D) screening->phase1 phase2 Phase 2: Dose Expansion (at RP2D) phase1->phase2 treatment Oral Administration of AR PROTAC phase2->treatment monitoring Safety & Tolerability Monitoring (AEs) treatment->monitoring efficacy Efficacy Assessment treatment->efficacy data_analysis Data Analysis & Reporting monitoring->data_analysis psa PSA Response (PSA30, PSA50) efficacy->psa imaging Tumor Response (RECIST) efficacy->imaging psa->data_analysis imaging->data_analysis

References

A Preclinical and Clinical Showdown: HG122 vs. Abiraterone Acetate in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of prostate cancer therapeutics, the androgen receptor (AR) signaling pathway remains a critical target. Abiraterone acetate, a cornerstone in the treatment of metastatic prostate cancer, effectively halts androgen synthesis. Emerging from the preclinical pipeline is HG122, a novel compound with a distinct mechanism of action targeting the androgen receptor itself. This guide provides an objective comparison of this compound and abiraterone acetate, presenting available experimental data for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

Abiraterone acetate and this compound employ fundamentally different approaches to disrupt androgen receptor signaling.

Abiraterone Acetate: This therapeutic agent acts as an irreversible inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[1][2][3] By blocking CYP17A1, abiraterone acetate effectively reduces the production of androgens, including testosterone, thereby depriving prostate cancer cells of the ligands necessary to activate the androgen receptor.[1][2][4]

This compound: In contrast, preclinical studies indicate that this compound does not affect androgen receptor mRNA levels but instead promotes the degradation of the androgen receptor protein.[5][6] This action is mediated through the proteasome pathway, leading to a reduction in the overall levels of the AR protein and subsequently impairing AR signaling.[5][6] This mechanism suggests that this compound could potentially overcome resistance mechanisms that involve AR overexpression.

Signaling Pathways Under Siege

The distinct mechanisms of abiraterone acetate and this compound translate to different points of intervention in the androgen receptor signaling cascade.

Abiraterone Acetate Signaling Pathway Intervention

cluster_synthesis Androgen Synthesis cluster_signaling AR Signaling Pregnenolone Pregnenolone DHEA DHEA Pregnenolone->DHEA 17α-hydroxylase/ 17,20-lyase Progesterone Progesterone Androstenedione Androstenedione Progesterone->Androstenedione 17α-hydroxylase/ 17,20-lyase Testosterone Testosterone DHEA->Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) Testosterone->AR ARE Androgen Response Element (ARE) AR->ARE Gene Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene CYP17A1 CYP17A1 Abiraterone Abiraterone Acetate Abiraterone->CYP17A1 inhibits cluster_signaling AR Signaling cluster_degradation AR Degradation Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR ARE Androgen Response Element (ARE) AR->ARE Proteasome Proteasome AR->Proteasome degradation Gene Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene This compound This compound This compound->AR promotes degradation cluster_this compound This compound Preclinical Workflow cluster_abiraterone Abiraterone Clinical Trial Workflow H1 In Vitro Screening (Cell Viability, AR Activity) H2 Mechanism of Action Studies (Western Blot, qRT-PCR) H1->H2 H3 In Vivo Efficacy (Xenograft Models) H2->H3 H4 Toxicity & PK/PD Studies H3->H4 A1 Phase 1 (Safety, Dosing) A2 Phase 2 (Efficacy, Safety) A1->A2 A3 Phase 3 (Pivotal Efficacy vs. Standard of Care) A2->A3 A4 Regulatory Approval A3->A4 A5 Post-Marketing Surveillance A4->A5

References

A Comparative Guide to HG122: Evaluating its Specificity for the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound HG122 with other established androgen receptor (AR) antagonists. The focus is on the specificity of this compound for the AR, supported by available experimental data. This document is intended to be an objective resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound

This compound is a novel small molecule compound identified as a potent inhibitor of androgen receptor signaling. It has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC), a form of prostate cancer that no longer responds to therapies that lower testosterone levels. The primary mechanism of action of this compound is the promotion of AR protein degradation through the proteasome pathway, thereby impairing downstream AR signaling.[1][2] This mechanism of action distinguishes it from traditional AR antagonists which primarily act by competitively inhibiting androgen binding.

Comparative Analysis of Androgen Receptor Targeting Agents

To evaluate the specificity and potency of this compound, it is essential to compare it with other well-established AR antagonists. The following tables summarize the available quantitative data for this compound and key comparator molecules.

Table 1: Potency of Androgen Receptor Antagonists in Prostate Cancer Cell Lines

CompoundCell LineAssay TypeIC50Citation(s)
This compound LNCaP (AR-positive)Cell Growth Inhibition8.7 µM[1]
22Rv1 (AR-positive)Cell Growth Inhibition7.3 µM[1]
PC3 (AR-negative)Cell Growth Inhibition> 20 µM[1]
DU145 (AR-negative)Cell Growth Inhibition> 20 µM[1]
Enzalutamide LNCaPCompetition Binding21.4 nM[3]
LNCaP/ARCompetition Binding21.4 nM[4]
LNCaPAR Luciferase Reporter26 nM[3]
Apalutamide LNCaP/ARCompetition Binding16 nM[4]
LNCaPAR Luciferase Reporter200 nM[3]
Darolutamide AR-HEK293AR Luciferase Reporter26 nM[5]
VCaPCell Proliferation230 nM[5]
Bicalutamide LNCaPCompetition Binding160 nM[3][6]
HepG2AR-mediated Transcription0.2 µM[6]

Note: Direct competitive binding affinity data (e.g., Ki or IC50 for receptor binding) for this compound to the androgen receptor is not publicly available at the time of this publication. The provided IC50 values for this compound reflect its efficacy in inhibiting cancer cell growth, which is a functional outcome of AR pathway inhibition.

Table 2: Binding Affinity of Second-Generation Androgen Receptor Antagonists

CompoundParameterValueCitation(s)
Darolutamide Ki11 nM[5]
Enzalutamide Ki86 nM[7]
Apalutamide has 7- to 10-fold greater affinity than bicalutamide[4][8][9]

Specificity Profile of this compound

A critical aspect of a targeted therapeutic is its selectivity for the intended target over other related proteins. For this compound, its specificity for the androgen receptor would be demonstrated by significantly weaker binding to other nuclear hormone receptors, such as the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR).

Based on a comprehensive review of the available scientific literature, a selectivity profile for this compound against other nuclear receptors has not yet been published. The available data indicates that this compound is more potent in inhibiting the growth of AR-positive prostate cancer cells compared to AR-negative cells, suggesting a degree of specificity for AR-driven cellular processes.[1] However, direct binding assays are required to definitively confirm its selectivity at the molecular level.

Experimental Methodologies

The following sections detail the standard experimental protocols used to assess the specificity and function of androgen receptor antagonists.

Competitive Androgen Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-mibolerone or [3H]-R1881) for binding to the AR. The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50 value, which can be used to calculate the binding affinity (Ki).

Protocol:

  • Preparation of AR Source: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or from cells engineered to overexpress the human AR.

  • Incubation: A constant concentration of the radiolabeled androgen is incubated with the AR preparation in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxyapatite adsorption or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

Luciferase Reporter Gene Assay for AR Activity

This cell-based assay is used to measure the ability of a compound to modulate the transcriptional activity of the androgen receptor.

Principle: Cells are transfected with two plasmids: one that expresses the androgen receptor and another that contains a luciferase reporter gene under the control of an androgen-responsive promoter (containing Androgen Response Elements - AREs). When an AR agonist binds to the receptor, it translocates to the nucleus and activates the transcription of the luciferase gene. An antagonist will inhibit this process.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., PC-3, HEK293) is cultured and co-transfected with an AR expression vector and an ARE-luciferase reporter vector. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

  • Compound Treatment: The transfected cells are treated with a known AR agonist (e.g., dihydrotestosterone - DHT) and varying concentrations of the test compound.

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

  • Data Analysis: The normalized luciferase activity is plotted against the log of the test compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).

Western Blot for AR Protein Degradation

This technique is used to assess the effect of a compound on the total cellular levels of the androgen receptor protein.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture of proteins extracted from cells. A decrease in the intensity of the AR protein band in treated cells compared to untreated controls indicates protein degradation.

Protocol:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, 22Rv1) are treated with the test compound for a specified period.

  • Protein Extraction: The cells are lysed to release their proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: A chemiluminescent substrate is added, and the light produced is captured on X-ray film or with a digital imager. The intensity of the bands is quantified using densitometry software. A housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

Visualizing Key Pathways and Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonists Mechanism of Antagonists Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR Dissociation HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Target Gene\nExpression\n(e.g., PSA, TMPRSS2) Target Gene Expression (e.g., PSA, TMPRSS2) Gene_Transcription->Target Gene\nExpression\n(e.g., PSA, TMPRSS2) Competitive_Antagonist Competitive Antagonist (e.g., Bicalutamide) Competitive_Antagonist->AR Blocks Androgen Binding AR_Degrader AR Degrader (this compound) AR_Degrader->AR Promotes Degradation

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.

experimental_workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Activity cluster_degradation Mechanism of Action Binding_Assay Competitive Binding Assay Ki / IC50\n(Binding Affinity) Ki / IC50 (Binding Affinity) Binding_Assay->Ki / IC50\n(Binding Affinity) Selectivity_Panel Nuclear Receptor Panel (AR, ER, PR, GR) Selectivity Profile Selectivity Profile Selectivity_Panel->Selectivity Profile Luciferase_Assay Luciferase Reporter Assay IC50 / EC50\n(Transcriptional Activity) IC50 / EC50 (Transcriptional Activity) Luciferase_Assay->IC50 / EC50\n(Transcriptional Activity) Cell_Growth_Assay Cell Growth/Viability Assay IC50\n(Inhibition of Proliferation) IC50 (Inhibition of Proliferation) Cell_Growth_Assay->IC50\n(Inhibition of Proliferation) Western_Blot Western Blot AR Protein Levels\n(Degradation) AR Protein Levels (Degradation) Western_Blot->AR Protein Levels\n(Degradation)

Caption: Experimental Workflow for Characterizing AR Antagonists.

logical_relationship cluster_antagonists Competitive Antagonists cluster_degraders Degraders AR_Targeting_Agents Androgen Receptor Targeting Agents Bicalutamide Bicalutamide AR_Targeting_Agents->Bicalutamide Enzalutamide Enzalutamide AR_Targeting_Agents->Enzalutamide Apalutamide Apalutamide AR_Targeting_Agents->Apalutamide Darolutamide Darolutamide AR_Targeting_Agents->Darolutamide This compound This compound AR_Targeting_Agents->this compound

References

HG122 Demonstrates Superior Efficacy in Enzalutamide-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that HG122, a novel small molecule compound, effectively overcomes resistance to enzalutamide in prostate cancer cell lines by promoting the degradation of the androgen receptor (AR). In direct comparisons, this compound shows greater inhibition of tumor growth both in vitro and in vivo than the current standard-of-care antiandrogen, enzalutamide. This positions this compound as a promising therapeutic candidate for patients with advanced, castration-resistant prostate cancer (CRPC) who have developed resistance to second-generation antiandrogen therapies.

Prostate cancer progression is heavily reliant on the androgen receptor signaling axis. While drugs like enzalutamide, which antagonize this pathway, are initially effective, a significant number of patients develop resistance, often due to mechanisms that reactivate AR signaling, such as the expression of AR splice variants like AR-V7.[1][2] this compound offers a distinct mechanism of action by inducing the degradation of the AR protein, thereby eliminating the driver of tumor growth.[3][4]

Comparative Efficacy of this compound in Enzalutamide-Resistant Cell Lines

Studies in the enzalutamide-resistant 22Rv1 cell line, which expresses both full-length AR and the AR-V7 splice variant, highlight the superior activity of this compound. While 10 µM of enzalutamide had no significant effect on the growth of 22Rv1 cells, a lower concentration of 2.5 µM this compound resulted in remarkable inhibition.[4] The half-maximal inhibitory concentration (IC50) of this compound in AR-positive prostate cancer cells is in the range of 7-9 µM, whereas in AR-negative cells, it is above 20 µM, indicating a specific action against AR-driven cancers.[4][5]

In vivo studies further substantiate these findings. In an orthotopic xenograft model using 22Rv1 cells in castrated mice, daily administration of this compound at 10 mg/kg led to an 82% reduction in tumor volume.[4] In contrast, enzalutamide at the same dosage only achieved a 60% reduction in tumor volume.[4]

Compound Cell Line Metric Value Compound Cell Line Metric Value
This compoundLNCaPIC508.7 µMEnzalutamide22Rv1% Growth Inhibition (at 10 µM)Not significant
This compound22Rv1IC507.3 µM
This compound22Rv1% Growth Inhibition (at 2.5 µM)Significant
Compound Dose Xenograft Model Metric Value
This compound10 mg/kg/day22Rv1 Orthotopic% Tumor Volume Reduction82%
Enzalutamide10 mg/kg/day22Rv1 Orthotopic% Tumor Volume Reduction60%

Comparison with Other Androgen Receptor Degraders

The therapeutic strategy of AR degradation is being explored with other modalities, most notably Proteolysis Targeting Chimeras (PROTACs). These molecules induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.

Alternative Compound Mechanism Reported Efficacy in Enzalutamide-Resistant Models
ARD-61 PROTAC AR DegraderMore potent than enzalutamide in inhibiting cell growth and inducing apoptosis. Effective in enzalutamide-resistant xenograft models and induces complete AR degradation in tumor tissue.[2][6][7][8][9]
ARCC-4 PROTAC AR DegraderA low-nanomolar AR degrader that degrades approximately 95% of cellular AR. It is effective against clinically relevant AR point mutants.[10]
IRC117539 Small Molecule AR DegraderInduces proteasome-dependent degradation of both full-length AR and the AR-V7 splice variant in 22Rv1 cells.[11]

While direct head-to-head studies of this compound against these other AR degraders are not yet available, the existing data for each compound in comparison to enzalutamide underscores the potential of AR degradation as a superior strategy for treating resistant prostate cancer.

Mechanism of Action: this compound-Induced AR Degradation

This compound's primary mechanism is the promotion of AR protein degradation via the proteasome pathway.[3][4] This leads to a downstream reduction in the transcription of AR target genes that are critical for prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[3][4] Notably, this compound does not affect the mRNA levels of the AR gene itself, indicating its action is at the protein level.[4]

HG122_Mechanism cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_DNA AR-DNA Binding & Gene Transcription PSA_TMPRSS2_mRNA PSA, TMPRSS2 mRNA AR_DNA->PSA_TMPRSS2_mRNA Transcription AR_protein Androgen Receptor (AR) Protein AR_protein->AR_DNA Nuclear Translocation Proteasome Proteasome AR_protein->Proteasome Degradation This compound This compound This compound->AR_protein Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture Enzalutamide- Resistant Cell Lines (e.g., 22Rv1) Treatment Treat with this compound, Enzalutamide, or Control Cell_Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Western Western Blot (AR Protein) Treatment->Western qPCR qPCR (PSA, TMPRSS2 mRNA) Treatment->qPCR Xenograft Establish Orthotopic Xenografts (22Rv1) Animal_Treatment Treat Mice with this compound, Enzalutamide, or Control Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Volume Animal_Treatment->Tumor_Measurement

References

Development of Resistance to HG122: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the potential development of resistance to HG122, a novel androgen receptor (AR) degrading molecule, in the context of castration-resistant prostate cancer (CRPC). By comparing its mechanism of action and preclinical performance with established AR-targeted therapies, this document aims to offer insights into potential resistance pathways and guide future research.

Overview of this compound and a Novel Approach to Overcoming Resistance

This compound is a small molecule compound that has demonstrated significant preclinical activity in suppressing the proliferation and metastasis of CRPC cells.[1][2] Notably, it has shown efficacy in cancer models that have developed resistance to second-generation anti-androgen therapies like enzalutamide.[1][2]

The primary mechanism of action of this compound is the induction of androgen receptor (AR) protein degradation through the proteasome pathway.[1] This differs from traditional anti-androgens that merely block the receptor's activity. By eliminating the AR protein, this compound can potentially overcome resistance mechanisms that involve AR overexpression or mutations that render antagonists ineffective.[3][4][5][6][7]

Comparison of this compound with Alternative Androgen Receptor-Targeted Therapies

A critical aspect of evaluating a new therapeutic agent is understanding its performance relative to existing treatments. The following tables summarize the in vitro and in vivo preclinical data comparing this compound with the widely used anti-androgens, bicalutamide and enzalutamide.

In Vitro Efficacy
CompoundCell LineIC50 (μM)Effect on Enzalutamide-Resistant Cells
This compound LNCaP~2.5-
22Rv1 (CRPC)~2.5Remarkable inhibition at 2.5 μM
Bicalutamide LNCaP>10-
22Rv1 (CRPC)>10No significant inhibition at 10 μM
Enzalutamide LNCaP~1-
22Rv1 (CRPC)>10No significant inhibition at 10 μM

Data summarized from "Regression of Castration-Resistant Prostate Cancer by a Novel Compound this compound".[2]

In Vivo Efficacy in Xenograft Models
TreatmentXenograft ModelTumor Growth Inhibition
This compound (10 mg/kg/d) 22Rv1 Subdermal60%
This compound (25 mg/kg/d) 22Rv1 Subdermal~80%
Bicalutamide (10 mg/kg/d) 22Rv1 Subdermal30%
Enzalutamide 22RV1 OrthotopicPartial resistance
This compound 22RV1 OrthotopicMore obvious inhibition than enzalutamide

Data summarized from "Regression of Castration-Resistant Prostate Cancer by a Novel Compound this compound".

Potential Mechanisms of Resistance to this compound

While no dedicated studies on resistance to this compound have been published, potential mechanisms can be extrapolated from our understanding of resistance to other AR-targeted therapies and AR degraders.

  • Alterations in the Ubiquitin-Proteasome System: Since this compound relies on the proteasome to degrade the AR, mutations or altered expression of components of this system could confer resistance.

  • Emergence of AR Splice Variants: Androgen receptor splice variants (AR-Vs), such as AR-V7, that lack the ligand-binding domain (LBD) are a known mechanism of resistance to anti-androgens.[8][9] While some AR degraders have shown efficacy against cells expressing AR-Vs, the dependence of this compound on the LBD for binding and degradation is a critical factor.[3][4][6][7]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to drive growth, thereby reducing their dependence on the AR pathway.[8][10][11] These can include the PI3K/Akt/mTOR pathway and the glucocorticoid receptor (GR) pathway.[8][10][11]

  • Drug Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of a therapeutic agent, leading to resistance. This has been observed in resistance to bicalutamide.[12]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental processes involved in assessing this compound, the following diagrams are provided.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR-HSP_complex AR-HSP Complex Androgens->AR-HSP_complex Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR-HSP_complex->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation and DNA Binding Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Cell_Growth Cell Growth, Proliferation, and Survival Gene_Transcription->Cell_Growth

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

HG122_Mechanism_of_Action cluster_cell Prostate Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR AR-Ub Ubiquitinated AR AR->AR-Ub Induces Ubiquitination Ub Ubiquitin Ub->AR-Ub Proteasome Proteasome AR-Ub->Proteasome Targeted for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR AR_Signaling_Blocked AR Signaling Blocked Degraded_AR->AR_Signaling_Blocked

Caption: Mechanism of Action of this compound via AR Degradation.

Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cell_Viability Cell Viability Assays (MTT, etc.) In_Vitro_Screening->Cell_Viability Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Studies Cell_Viability->In_Vivo_Studies Western_Blot Western Blot for AR levels Mechanism_of_Action->Western_Blot qRT_PCR qRT-PCR for AR target genes Mechanism_of_Action->qRT_PCR Mechanism_of_Action->In_Vivo_Studies Xenograft_Model Xenograft Tumor Models In_Vivo_Studies->Xenograft_Model Toxicity_Assessment Toxicity and Pharmacokinetics In_Vivo_Studies->Toxicity_Assessment Data_Analysis Data Analysis and Comparison Xenograft_Model->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Preclinical Experimental Workflow for Assessing this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the preclinical assessment of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound, bicalutamide, or enzalutamide for a designated period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Western Blotting for Androgen Receptor Levels
  • Cell Lysis: Cells treated with this compound or control are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The resulting signal is detected using an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative levels of the androgen receptor.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: A suspension of human prostate cancer cells (e.g., 22Rv1) is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound, bicalutamide, enzalutamide).

  • Drug Administration: The compounds are administered to the mice according to a predetermined schedule and dosage (e.g., daily oral gavage or intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a certain size, or after a specified duration. The mice are then euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition for each treatment group is calculated.

Conclusion

This compound represents a promising therapeutic strategy for castration-resistant prostate cancer, particularly in cases of resistance to existing anti-androgen therapies. Its mechanism of action, centered on the degradation of the androgen receptor, offers a potential advantage over traditional AR antagonists. However, the potential for the development of resistance to this compound remains a critical area for future investigation. Understanding the potential resistance mechanisms, such as alterations in the ubiquitin-proteasome pathway and the activation of bypass signaling pathways, will be essential for the clinical development of this compound and the design of effective combination therapies.

References

A Comparative Analysis of Off-Target Effects: HG122 Versus Other Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of therapeutic agents is paramount for predicting potential toxicities and ensuring patient safety. This guide provides a comparative overview of the off-target profiles of the novel androgen receptor (AR) degrader, HG122, and other established AR inhibitors, including enzalutamide, apalutamide, darolutamide, and bicalutamide. While comprehensive off-target data for this compound is not yet publicly available, this guide summarizes the known off-target effects of comparator drugs and outlines the experimental methodologies used to assess such activities.

Introduction to this compound and Androgen Receptor Inhibition

This compound is an innovative small molecule compound designed to combat castration-resistant prostate cancer (CRPC) by promoting the degradation of the androgen receptor (AR) protein via the proteasome pathway. This mechanism of action differentiates it from traditional AR inhibitors, which typically function by competitively blocking the androgen binding site. Preclinical studies have indicated that this compound can effectively suppress tumor growth, even in models resistant to conventional therapies like enzalutamide.

Established androgen receptor inhibitors have significantly improved outcomes for prostate cancer patients. However, their use can be associated with a range of off-target effects, which are crucial to consider in a clinical context. This guide will delve into the known off-target profiles of these established drugs and provide a framework for evaluating the potential off-target liabilities of emerging therapies like this compound.

Comparative Off-Target Profiles

A direct comparison of the off-target effects of this compound with other AR inhibitors is currently hampered by the lack of publicly available preclinical safety data, such as kinome profiling or broad panel receptor screening for this compound. The following table summarizes the known off-target effects of enzalutamide, apalutamide, darolutamide, and bicalutamide, based on published literature and clinical trial data.

AR Inhibitor Primary Off-Target Effects Potential Clinical Manifestations Supporting Experimental Data/Observations
Enzalutamide - Central Nervous System (CNS) related toxicities (e.g., binding to GABA-A receptor)[1] - Cardiovascular events- Seizures, fatigue, falls, headache, cognitive impairment[2][3][4] - Hypertension, ischemic heart disease[2]- Clinical trial adverse event profiles[2][3][4] - Preclinical studies suggesting GABA-A receptor interaction[1]
Apalutamide - Skin-related toxicities - Cardiovascular events - Endocrine disruptions- Rash, hypothyroidism[5][6] - Hypertension, falls, fractures[5][6]- Clinical trial adverse event data showing high incidence of rash[5][6] - Post-marketing surveillance
Darolutamide - Lower propensity for CNS effects due to limited blood-brain barrier penetration[7] - Cardiovascular events- Fatigue, neutropenia, increased liver enzymes[8] - Ischemic heart disease[8]- Preclinical studies demonstrating low CNS penetration[7] - Clinical trial data from ARAMIS and ARASENS studies[7][8]
Bicalutamide - Endocrine-related effects due to increased estrogen levels - Hepatotoxicity- Gynecomastia, breast pain, hot flashes[5][9][10] - Elevated liver enzymes, rare severe liver injury[10]- Long-term clinical use and post-marketing data[10] - Case reports of hepatotoxicity
This compound No publicly available dataTo be determinedPreclinical off-target screening results are needed

Methodologies for Assessing Off-Target Effects

A thorough evaluation of a drug candidate's off-target profile is a critical component of preclinical safety assessment. The following are key experimental protocols employed to identify and characterize potential off-target interactions.

Kinome Profiling

Kinase inhibitor selectivity is often assessed through kinome profiling, where a compound is screened against a large panel of kinases.

Experimental Protocol: KinomeScan

  • Assay Principle: A competition-based binding assay is used. Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.

  • Procedure:

    • The test compound (e.g., this compound) is incubated with a panel of hundreds of human kinases.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Data Analysis: The results are often expressed as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound. A lower percentage indicates a stronger interaction. Potency can be determined by generating dose-response curves and calculating the dissociation constant (Kd).

Broad Panel Receptor and Enzyme Screening

To identify off-target interactions with other protein classes, compounds are screened against a broad panel of receptors, enzymes, ion channels, and transporters.

Experimental Protocol: In Vitro Pharmacology Profiling (e.g., Eurofins SafetyScreen)

  • Assay Principle: Radioligand binding assays or functional assays are used to assess the interaction of the test compound with a diverse panel of biological targets.

  • Procedure:

    • The test compound is incubated with membranes or cells expressing the target of interest in the presence of a specific radioligand or substrate.

    • The ability of the test compound to displace the radioligand or inhibit the functional response is measured.

  • Data Analysis: Results are typically reported as the percent inhibition of binding or activity at a given concentration. Significant interactions are followed up with dose-response studies to determine IC50 or Ki values.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to identify direct target engagement and off-target binding in a cellular context.

Experimental Protocol: CETSA

  • Assay Principle: The binding of a ligand to a protein stabilizes it against thermal denaturation.

  • Procedure:

    • Intact cells are treated with the test compound or vehicle.

    • The cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of a specific protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates a direct interaction. Proteome-wide CETSA can identify a broad range of on- and off-target proteins.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway, the mechanism of AR degradation by this compound, and a typical workflow for assessing off-target effects.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) Dimerized_AR Dimerized AR AR->Dimerized_AR Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (ARE) Dimerized_AR->ARE Binds Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Promotes Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth

Caption: Androgen Receptor Signaling Pathway.

HG122_Mechanism_of_Action This compound This compound AR Androgen Receptor (AR) This compound->AR Induces conformational change? Polyubiquitinated_AR Polyubiquitinated AR AR->Polyubiquitinated_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_AR Proteasome 26S Proteasome Polyubiquitinated_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades

Caption: this compound-Mediated AR Degradation.

Off_Target_Screening_Workflow Start Test Compound (e.g., this compound) Kinome_Screen Kinome-wide Screening Start->Kinome_Screen Receptor_Screen Broad Receptor/ Enzyme Panel Start->Receptor_Screen Hit_Identification Hit Identification Kinome_Screen->Hit_Identification Receptor_Screen->Hit_Identification Dose_Response Dose-Response & Potency Determination Hit_Identification->Dose_Response Significant Hits Cellular_Assays Cell-based Functional Assays Dose_Response->Cellular_Assays In_Vivo_Tox In Vivo Toxicity Studies Cellular_Assays->In_Vivo_Tox Risk_Assessment Off-Target Risk Assessment In_Vivo_Tox->Risk_Assessment

Caption: Off-Target Screening Workflow.

Conclusion

While this compound presents a promising new therapeutic strategy for CRPC through its unique mechanism of AR degradation, a comprehensive understanding of its safety profile, including off-target effects, is essential for its clinical development. The established AR inhibitors, enzalutamide, apalutamide, darolutamide, and bicalutamide, each exhibit distinct off-target profiles that can impact their clinical use. Future publication of preclinical safety data for this compound will be critical for a direct and quantitative comparison. In the interim, the methodologies and comparative data presented in this guide provide a valuable framework for researchers and drug development professionals to evaluate the potential off-target liabilities of novel AR-targeting therapies.

References

Safety Operating Guide

Navigating the Disposal of HG122: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) with detailed disposal instructions for HG122 is not publicly available. The following procedures are based on established best practices for the disposal of hazardous and biologically active research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations.

This compound is a potent small molecule inhibitor that promotes the degradation of the androgen receptor, a key mechanism in prostate cancer research.[1][2] Due to its biological activity, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). Given the lack of specific toxicological data for this compound, a conservative approach is warranted.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionConsider if creating aerosols or dust

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound requires careful segregation and handling to ensure the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, along with contaminated items such as pipette tips, weighing papers, and gloves, in a dedicated, leak-proof hazardous waste container.

    • The container must be made of a material compatible with chemical waste and be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".

    • Do not mix with other types of waste unless explicitly permitted by your EHS office.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and leak-proof container, also clearly labeled "Hazardous Waste: this compound" with the solvent system identified.

    • Never dispose of liquid this compound waste down the drain.[1]

    • Segregate halogenated and non-halogenated solvent wastes if applicable and if it is your institution's policy.[3]

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.[4]

2. Storage of Hazardous Waste:

  • Store waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Ensure containers are kept closed at all times, except when adding waste.[5][6]

  • Store incompatible waste streams separately to prevent accidental reactions.[3]

3. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[7]

  • The rinsate from this process is considered hazardous waste and must be collected and disposed of with the liquid this compound waste.[6]

  • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to deface or remove the original label.[6][7]

4. Arranging for Final Disposal:

  • Contact your institution's EHS office to schedule a pickup for your this compound hazardous waste.

  • Ensure all containers are properly labeled and sealed before the scheduled pickup.

Experimental Protocols Cited

This guidance is based on standard laboratory hazardous waste management protocols. For detailed institutional procedures, please refer to your organization's Chemical Hygiene Plan and hazardous waste disposal guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

cluster_start Start: this compound Waste Generation cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste cluster_storage Storage and Disposal start Generate this compound Waste waste_type Solid, Liquid, or Sharp? start->waste_type solid_container Collect in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid sharps_container Collect in Labeled Chemically Contaminated Sharps Container waste_type->sharps_container Sharp store_waste Store in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling HG122

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling HG122. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on general principles for handling potent, biologically active small molecules and similar research compounds. A conservative approach to safety is strongly recommended.

This compound is a chemical compound that facilitates the degradation of the androgen receptor (AR) and is used in research, particularly in studies related to castration-resistant prostate cancer.[1][2][3][4] As a potent, biologically active substance, it should be handled with care to minimize exposure.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Minimizes the risk of exposure due to pinholes or tears in a single layer.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or aerosols.
Lab Coat A fully buttoned lab coat with tight cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form or creating solutions.Prevents inhalation of airborne particles.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Handling and Preparation

Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.

1. Designated Work Area:

  • All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential airborne exposure.

  • The work surface should be covered with absorbent, disposable liners.

2. Weighing and Reconstitution:

  • Handle the solid form of this compound in a ventilated enclosure to avoid inhalation of the powder.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent slowly to the solid to minimize aerosolization.

3. Solution Handling:

  • Clearly label all solutions with the compound name, concentration, date, and hazard information.

  • Use positive displacement pipettes for accurate and safe liquid handling.

4. Spill Management:

  • In case of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Clean the area with a suitable decontaminating solution (e.g., a mild detergent and water), and dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions of this compound Collect in a sealed, labeled waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous waste in a labeled bag or container.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Workflow for Handling this compound

HG122_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_weigh Weigh Solid this compound in Ventilated Enclosure prep_area->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol exp_handle Handle Solutions in Fume Hood prep_sol->exp_handle exp_conduct Conduct Experiment exp_handle->exp_conduct cleanup_decon Decontaminate Work Area exp_conduct->cleanup_decon cleanup_dispose_solid Dispose of Solid Waste cleanup_decon->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decon->cleanup_dispose_liquid cleanup_ppe Doff and Dispose of PPE cleanup_dispose_solid->cleanup_ppe cleanup_dispose_liquid->cleanup_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.